3-Hydroxy desloratadine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19ClN2O |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i7D2,8D2 |
InChI Key |
NDFMTPISBHBIKE-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-Hydroxy desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of 3-Hydroxy desloratadine-d4, a crucial internal standard for pharmacokinetic and bioanalytical studies. This document provides a comprehensive overview of its chemical properties, a likely synthetic pathway, and detailed analytical characterization methods.
Introduction
This compound (CAS: 1246819-99-7) is the deuterium-labeled analog of 3-hydroxydesloratadine, the major active metabolite of the second-generation antihistamine, desloratadine.[1][2] Desloratadine itself is an active metabolite of loratadine. Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative analysis in biological matrices by mass spectrometry, ensuring accuracy and precision in therapeutic drug monitoring and pharmacokinetic research.[1][3] The deuteration involves the substitution of four hydrogen atoms with deuterium on the piperidine ring, which provides a distinct mass shift without significantly altering the chemical properties of the molecule.
The metabolic pathway to 3-hydroxydesloratadine in humans is complex, involving an initial glucuronidation of desloratadine by the enzyme UGT2B10, followed by oxidation via cytochrome P450 enzyme CYP2C8, and a subsequent deconjugation event.[4] Understanding this pathway is critical for interpreting drug metabolism and pharmacokinetic data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1246819-99-7 | [1] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [5] |
| Molecular Weight | 330.84 g/mol | [5] |
| IUPAC Name | 8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-3-ol | [1] |
| Appearance | Light yellow solid | [8] |
| Melting Point | >220 °C (decomposes) | [8] |
| Solubility | Soluble in Methanol | [8] |
| Storage Conditions | Store at -20°C for long-term storage. | [5] |
Synthesis Protocol
A detailed, publicly available synthesis protocol for this compound is not available, likely due to its proprietary nature as a commercial internal standard. However, a plausible synthetic route can be constructed based on the well-documented 12-step synthesis of its non-deuterated analog, 3-hydroxydesloratadine,[5][8] combined with a proposed method for deuterating a similar molecular scaffold.[1]
The overall strategy involves the synthesis of a suitable precursor to 3-hydroxydesloratadine, followed by a late-stage introduction of the deuterium atoms onto the piperidine ring.
Synthesis of Non-Deuterated Precursor
The synthesis of the non-deuterated core structure follows a lengthy, multi-step process starting from 3-methyl pyridine, as detailed by Tian et al.[5][8] This synthesis involves the construction of the tricyclic ring system and the piperidine moiety. The final step before deuteration would likely involve the synthesis of an intermediate that can be readily deuterated, such as a precursor with an unprotected piperidine nitrogen.
Proposed Deuteration Step
The introduction of the four deuterium atoms onto the piperidine ring is proposed to occur via an oxidation-reduction sequence.[1] This method allows for the specific placement of deuterium at the 2 and 6 positions of the piperidine ring.
Step 1: Oxidation The piperidine moiety of the precursor is oxidized to form an enamine or iminium ion intermediate. This creates reactive sites for the subsequent reduction step.
Step 2: Reduction with a Deuterium Source The intermediate is then reduced using a deuterium source, such as sodium borodeuteride (NaBD₄), in a protic deuterated solvent like methanol-d4. This step introduces the deuterium atoms at the desired positions.
Final Synthetic Steps
Following the deuteration, final modifications, such as deprotection of the hydroxyl group using reagents like boron tribromide (BBr₃), would be carried out to yield the final product, this compound.[5][8]
The diagram below illustrates the logical workflow for the proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is used to confirm the molecular structure. In the deuterated compound, the signals corresponding to the protons at the 2,2,6,6-positions of the piperidine ring will be absent, confirming successful deuteration. The analysis is typically performed in a deuterated solvent such as methanol-d4 (CD₃OD).[8]
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and isotopic purity. High-resolution mass spectrometry (HRMS) can verify the elemental composition. Tandem mass spectrometry (MS/MS) is used for structural elucidation and quantification.
| Technique | Parameter | Expected Value (Non-deuterated) | Expected Value (d4-labeled) | Reference |
| ESI-MS/MS | Precursor Ion [M+H]⁺ (m/z) | 327.2 | ~331.2 | [9] |
| ESI-MS/MS | Product Ion (m/z) | 275.1 | ~279.1 | [9] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. A reversed-phase C18 column is commonly employed.
| HPLC Parameter | Condition | Reference |
| Column | C18, 5 µm particle size | [9][10] |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water with additives like Ammonium Formate or Formic Acid | [9][11] |
| Flow Rate | 0.25 - 1.0 mL/min | [9][11] |
| Detection | UV at ~280 nm | [11] |
| Internal Standard | Not applicable for purity; the compound itself is an IS. |
Thin Layer Chromatography (TLC): TLC provides a rapid assessment of purity and reaction progress.
| TLC Parameter | Condition | Reference |
| Stationary Phase | C18 | [8] |
| Mobile Phase | Methanol: Water: Ammonium Hydroxide (8:1:1) | [8] |
| Visualization | UV light and/or chemical staining (e.g., AMCS) | [8] |
| Rf Value | ~0.50 | [8] |
The following diagram outlines a typical experimental workflow for the characterization of the final product.
Caption: Experimental workflow for purification and characterization.
Application in Bioanalysis
The primary application of this compound is as an internal standard for the quantification of 3-hydroxydesloratadine in biological samples, typically plasma, using LC-MS/MS.[3] The process involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.
The diagram below illustrates the metabolic relationship and the role of the deuterated standard in analysis.
Caption: Role of this compound in bioanalysis.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a definitive, published synthesis protocol remains elusive, a logical and chemically sound pathway has been proposed based on existing literature. The characterization data and analytical methods presented herein offer a solid foundation for researchers and scientists working with this important deuterated internal standard in the field of drug development and bioanalysis. The use of this compound is indispensable for the accurate quantification of the active metabolite of desloratadine, contributing to a better understanding of its pharmacokinetic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric, spectrofluorometric and HPLC determination of desloratadine in dosage forms and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. jocpr.com [jocpr.com]
- 7. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. jocpr.com [jocpr.com]
- 11. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
The Pivotal Role of 3-Hydroxy Desloratadine-d4 as an Internal Standard in Bioanalytical Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and clinical pharmacology, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This technical guide delves into the critical role of 3-Hydroxy desloratadine-d4 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of desloratadine, a widely used second-generation antihistamine. For researchers and scientists engaged in pharmacokinetic, bioequivalence, and metabolic studies, the use of a reliable internal standard is not merely a procedural step but a cornerstone of data integrity.[1][2][3] this compound, a deuterium-labeled analog of the major active metabolite of desloratadine, offers an unparalleled advantage in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring robust and reproducible results.[4][5]
The Foundational Principle of Internal Standardization
Quantitative analysis using LC-MS/MS is susceptible to variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] Factors such as analyte loss during extraction, injection volume inconsistencies, and ion suppression or enhancement due to the sample matrix can significantly impact the accuracy of the results.[1][6] An internal standard is a compound of a known concentration added to all samples, calibrators, and quality controls at an early stage of the analytical workflow.[1][6] The fundamental principle is that the internal standard, being chemically and physically similar to the analyte of interest, will experience and thus compensate for these variations.[1][2] Quantification is therefore based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone.[6]
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[7] This ensures that they co-elute chromatographically and exhibit nearly identical ionization efficiency and fragmentation patterns to the analyte, providing the most effective compensation for matrix effects and other sources of analytical variability.[1][7]
Desloratadine Metabolism and the Significance of its Hydroxylated Metabolite
Desloratadine is the major active metabolite of loratadine and is itself a potent and long-acting H1-receptor antagonist.[8][9][10] It undergoes extensive metabolism in the body, with the primary active metabolite being 3-hydroxydesloratadine.[8][11][12] This metabolite is subsequently inactivated through glucuronidation.[9][11] Given that both desloratadine and 3-hydroxydesloratadine are pharmacologically active, their simultaneous quantification in biological fluids is often necessary for a comprehensive pharmacokinetic assessment.[13][14]
The metabolic pathway of desloratadine is a critical consideration in bioanalytical method development. The diagram below illustrates the biotransformation of loratadine to desloratadine and its subsequent metabolism to 3-hydroxydesloratadine.
Quantitative Data for Bioanalytical Methods
The use of this compound as an internal standard has been documented in several validated LC-MS/MS methods for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma. The following tables summarize key quantitative parameters from published studies.
Table 1: Mass Spectrometry Parameters for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Desloratadine | 311.10 | 259.20 | Positive ESI | [5] |
| 3-Hydroxydesloratadine | 327.10 | 275.10 | Positive ESI | [5] |
| Desloratadine-d4 | 315.20 | 263.20 | Positive ESI | [5][13] |
| This compound | 331.10 | 279.10 | Positive ESI | [5] |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |
| Linearity Range | 50.0 pg/mL - 10000 pg/mL | 50.0 pg/mL - 10000 pg/mL | [5] |
| 0.05 ng/mL - 10 ng/mL | 0.05 ng/mL - 10 ng/mL | [13] | |
| 100 pg/mL - 11000 pg/mL | 100 pg/mL - 11000 pg/mL | [15] | |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL | 50.0 pg/mL | [5] |
| 0.05 ng/mL | 0.05 ng/mL | [13] | |
| 100 pg/mL | 100 pg/mL | [15] | |
| Intra-day Precision (%CV) | < 5.71 | < 5.10 | [5] |
| Inter-day Precision (%CV) | < 5.47 | < 6.68 | [5] |
| Accuracy | -6.67% to 5.00% | -4.00% to 3.75% | [5] |
| Retention Time | ~0.52 min | ~0.52 min | [15] |
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized yet detailed methodology for the quantification of desloratadine and 3-hydroxydesloratadine in human plasma using this compound as an internal standard, based on common practices in the cited literature.
1. Sample Preparation
The initial and most critical step is the extraction of the analytes and the internal standard from the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.
-
Liquid-Liquid Extraction (LLE):
-
To a 200 µL aliquot of human plasma, add 20 µL of the internal standard working solution (containing known concentrations of desloratadine-d4 and this compound).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl ether).[13]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE):
-
Precondition an SPE cartridge (e.g., SPEC SCX) with methanol followed by 2% formic acid.[14]
-
Dilute a 250 µL plasma sample with 500 µL of 2% formic acid, after the addition of the internal standard.[14]
-
Load the sample onto the preconditioned cartridge.
-
Wash the cartridge sequentially with 2% formic acid and then with an acetonitrile:methanol mixture containing 2% formic acid.[14]
-
Elute the analytes and internal standard with an ammoniated solution of methanol, acetonitrile, and water.[14]
-
Evaporate the eluent to dryness and reconstitute as described for LLE.
-
2. Chromatographic Separation
Chromatographic conditions are optimized to achieve separation of the analytes from endogenous plasma components and ensure a short run time.
-
Column: A C18 reversed-phase column is typically used (e.g., Kromasil C18, 150mm x 4.6mm, 5µm or CAPCELL PAK C18, 50 mm x 2.0mm, 5 µm).[5][13]
-
Mobile Phase: A common mobile phase consists of a mixture of an organic phase (e.g., a 60:40 v/v mixture of Methanol:Acetonitrile) and an aqueous phase (e.g., 10mM Ammonium formate).[5] The ratio is typically around 70:30 (Organic:Aqueous).
-
Flow Rate: An isocratic flow rate of 1.0 mL/min is often employed.[5]
-
Injection Volume: Typically 10-15 µL.[15]
3. Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM) is used for detection. The specific precursor to product ion transitions for each compound are monitored (see Table 1).
The overall experimental workflow is depicted in the following diagram:
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of desloratadine and its major active metabolite in biological matrices.[4][5] Its chemical and physical properties, being almost identical to the analyte 3-hydroxydesloratadine, ensure that it effectively compensates for analytical variability, from sample extraction to detection.[1][7] The detailed methodologies and quantitative data presented in this guide underscore the robustness and reliability that this compound brings to pharmacokinetic and bioequivalence studies. For professionals in drug development and clinical research, the proper implementation of a stable isotope-labeled internal standard like this compound is a critical determinant of high-quality, defensible bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal standard: Significance and symbolism [wisdomlib.org]
- 4. veeprho.com [veeprho.com]
- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. youtube.com [youtube.com]
- 8. Desloratadine - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, the pursuit of accuracy and precision is paramount for making critical decisions in drug development. Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone of this process. However, the inherent complexity and variability of biological matrices pose significant challenges to obtaining reliable and reproducible data. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies for utilizing deuterated internal standards to overcome these challenges and ensure the integrity of bioanalytical data.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is fundamentally based on the principle of Isotope Dilution Mass Spectrometry (IDMS). In this powerful analytical technique, a known quantity of a deuterated analog of the analyte of interest is added to the sample at the earliest possible stage of the analytical workflow.[1] This "spiked" sample is then subjected to the entire sample preparation and analysis process.
Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (such as ion suppression or enhancement), and instrument variability.[1] By measuring the ratio of the naturally occurring analyte to the deuterated internal standard, these sources of error are effectively normalized, leading to highly accurate and precise quantification.[1]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[2]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis for several compelling reasons:
-
Correction for Matrix Effects : Biological matrices are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[3][4] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for effective normalization and more accurate results.[3][5]
-
Improved Precision and Accuracy : By compensating for variability throughout the entire analytical workflow, from sample preparation to injection and ionization, deuterated internal standards significantly enhance the precision and accuracy of the quantitative data.[5]
-
Enhanced Method Robustness : Bioanalytical methods employing deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions.[5] This leads to higher throughput and a lower rate of failed analytical runs.[6]
-
Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly favor the use of stable isotope-labeled internal standards in bioanalytical method validation.[5][7][8]
Quantitative Data Presentation
The impact of a suitable deuterated internal standard on assay performance is evident in the validation data. The following tables summarize key validation parameters from bioanalytical methods for Venetoclax and Atorvastatin, demonstrating the high level of precision and accuracy achievable.
Table 1: Summary of Bioanalytical Method Validation Data for Venetoclax using Venetoclax-d8 Internal Standard
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
Data adapted from a validation study of a bioanalytical method for Venetoclax.[9][10]
Table 2: Summary of Bioanalytical Method Validation Data for Atorvastatin using Atorvastatin-d5 Internal Standard
| Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Curve Range | - | 1.99 - 80.52 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 |
| Accuracy & Precision | ||
| Within-Batch Accuracy | 85-115% | 87.3 - 110.0% |
| Between-Batch Accuracy | 85-115% | 95.6 - 103.3% |
| Within-Batch Precision (%CV) | ≤ 15% | 1.6 - 10.7% |
| Between-Batch Precision (%CV) | ≤ 15% | 7.0 - 9.2% |
| Recovery | ||
| Mean Recovery | Consistent and reproducible | ~90% |
Data adapted from a bioanalytical method validation for atorvastatin.[11]
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful bioanalysis. The following sections outline typical methodologies for sample preparation and LC-MS/MS analysis using a deuterated internal standard.
Bioanalytical Workflow Overview
The general workflow for a quantitative bioanalytical assay using a deuterated internal standard encompasses several key stages, from sample preparation to data analysis.
Sample Preparation Protocols
The primary goal of sample preparation is to remove interfering components from the biological matrix while efficiently extracting the analyte and the internal standard. Common techniques include protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing the majority of proteins from plasma or serum samples.[9]
-
Aliquot Sample : In a clean microcentrifuge tube, aliquot a specific volume (e.g., 100 µL) of the biological sample (e.g., plasma).
-
Add Internal Standard : Add a small, precise volume (e.g., 20 µL) of the deuterated internal standard working solution at a known concentration.
-
Vortex : Briefly vortex the sample to ensure thorough mixing.
-
Add Precipitation Reagent : Add a precipitating agent, typically 2 to 4 volumes of a cold organic solvent like acetonitrile or methanol.[12][13]
-
Vortex : Vortex the tube vigorously for approximately 1 minute to ensure complete protein precipitation.[14]
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to protein precipitation and can be tailored to the specific physicochemical properties of the analyte.[15]
-
Conditioning : Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[4]
-
Equilibration : Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or a specific buffer) to prepare the sorbent for sample loading.[4][16]
-
Sample Loading : After adding the deuterated internal standard to the sample and appropriate pretreatment (e.g., dilution, pH adjustment), load the sample onto the SPE cartridge at a controlled flow rate. The analyte and internal standard will be retained on the sorbent.[4][17]
-
Washing : Pass a weak solvent through the cartridge to wash away unretained matrix components.[4]
-
Elution : Elute the analyte and internal standard from the sorbent using a strong organic solvent.[4]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Synthesis of Deuterated Standards
The synthesis of a high-quality deuterated internal standard is a critical prerequisite for a robust bioanalytical method. For example, Atorvastatin-d5 can be synthesized using aniline-2,3,4,5,6-d5 as a precursor to introduce the penta-deuterophenyl group.[18] The synthesis process must be carefully controlled to ensure high isotopic purity and stability of the deuterium label.
LC-MS/MS Analysis Protocol
The reconstituted sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.
-
Chromatographic Separation :
-
Column : A C18 reverse-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).[14]
-
Mobile Phase : A typical mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[14]
-
Gradient Elution : A linear gradient is often employed to ensure good separation of the analyte and internal standard from matrix components.[14]
-
Flow Rate : A flow rate of around 0.4 mL/min is typical.[14]
-
Injection Volume : A small injection volume (e.g., 5 µL) is used.[14]
-
-
Mass Spectrometric Detection :
-
Instrument : A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis.
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode is selected based on the analyte's properties.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
-
-
Data Processing :
-
Peak Integration : The chromatographic peaks for both the analyte and the internal standard are integrated.
-
Ratio Calculation : The peak area ratio of the analyte to the deuterated internal standard is calculated for all samples, including calibration standards, quality controls, and unknown samples.
-
Quantification : A calibration curve is constructed by plotting the peak area ratio versus the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.
-
Logical Decision-Making in Internal Standard Selection
While deuterated internal standards are the preferred choice, their availability or cost can sometimes be a limiting factor. The following decision tree outlines a logical approach to internal standard selection in bioanalysis.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust and reliable means to correct for the inherent variability of bioanalytical methods. This, in turn, ensures the generation of high-quality, accurate, and precise data that can withstand regulatory scrutiny and confidently guide critical decisions in the drug development pipeline. A thorough understanding and proper implementation of the principles and protocols outlined in this guide are essential for any researcher, scientist, or drug development professional dedicated to achieving the highest standards in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 5. scispace.com [scispace.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijstr.org [ijstr.org]
- 13. Technical Tip: Protein Precipitation [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. affinisep.com [affinisep.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Introduction of the Four Steps for Operating a Solid Phase Extraction System - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to 3-Hydroxy Desloratadine-d4 for Researchers
This technical guide provides an in-depth overview of 3-Hydroxy desloratadine-d4, a deuterated analog of the active metabolite of Desloratadine. Designed for researchers, scientists, and drug development professionals, this document covers its procurement, technical specifications, and application in bioanalytical methods. This compound serves as a critical internal standard for the accurate quantification of 3-Hydroxy desloratadine in biological matrices, ensuring precision in pharmacokinetic and metabolic studies.[1]
Supplier and Pricing Information
The procurement of high-purity reference standards is a critical first step in analytical research. Several chemical suppliers offer this compound. Pricing and availability can vary, and it is recommended to contact suppliers directly for the most current information.
| Supplier | Website | Available Quantities | Pricing | Notes |
| Clearsynth | --INVALID-LINK-- | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Login required to view price | Accompanied by a Certificate of Analysis.[2] |
| Simson Pharma | --INVALID-LINK-- | Custom | Request a quote | Accompanied by a Certificate of Analysis. |
| MyBioSource | --INVALID-LINK-- | 0.5 mg, 5x0.5 mg | $935 (0.5 mg), $4,030 (5x0.5 mg) | Chemical Purity: 98%, Isotopic Purity: 99.1%.[3][4] |
| MedchemExpress | --INVALID-LINK-- | Custom | Request a quote | Labeled as a research-use-only compound.[5] |
| LGC Standards | --INVALID-LINK-- | 1 mg, 5 mg | Request a quote | Provides Safety Data Sheet.[6] |
| Veeprho | --INVALID-LINK-- | Custom | Request a quote | Available in stock.[1] |
| Amzeal Research | --INVALID-LINK-- | Custom | Request a quote | Provides catalog number AM-A15247.[7] |
| Pharmaffiliates | --INVALID-LINK-- | Custom | Request a quote | Catalogue No.: PA STI 048550.[8] |
Technical Specifications
Accurate characterization of the reference standard is essential for reliable experimental results. The key technical data for this compound is summarized below.
| Parameter | Value | Source(s) |
| CAS Number | 1246819-99-7 | [1][2][6][7][8][9] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [1][2][7][8] |
| Molecular Weight | ~330.84 g/mol | [2][8] |
| IUPAC Name | 8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[3]cyclohepta[1,2-b]pyridin-3-ol | [1][7] |
| Synonyms | 3-Hydroxydesloratadine-d4; Sch 45581-d4 | [1] |
| Storage | -20°C for long-term storage | [2][3] |
| Purity | Chemical Purity: ≥98%; Isotopic Purity: ≥99% | [4] |
Metabolic Pathway of Desloratadine
Desloratadine is an active metabolite of loratadine and is itself extensively metabolized in the liver.[10][11] The primary active metabolite is 3-Hydroxydesloratadine.[10][12] This conversion follows a specific sequence involving N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation via CYP2C8, and subsequent non-enzymatic deconjugation.[12] 3-Hydroxydesloratadine is then further inactivated through glucuronidation.[10][11]
Experimental Protocols
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in biological samples like human plasma.[13]
LC-MS/MS Method for Quantification in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of desloratadine and its active metabolite.[13]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standards: [(²)H₄]desloratadine and [(²)H₄]3-OH desloratadine.
-
Perform liquid-liquid extraction using ethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system capable of gradient elution.
-
Column: CAPCELL PAK C18, 5 µm, 50 mm x 2.0 mm (e.g., from Shiseido).
-
Mobile Phase: A mixture of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20, v/v/v).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Sciex API 3000).
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for desloratadine, 3-hydroxydesloratadine, and their deuterated internal standards.
4. Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes and internal standards.
-
Construct a calibration curve over a suitable concentration range (e.g., 0.05-10 ng/mL).[13]
-
A quadratic regression with a weighting factor of 1/concentration is often used for the best fit.[13]
Bioanalytical Workflow Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis. It corrects for variability during sample preparation and analysis, leading to higher accuracy and precision.
References
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. mybiosource.com [mybiosource.com]
- 4. mybiosource.com [mybiosource.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. amzeals.com [amzeals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Desloratadine - Wikipedia [en.wikipedia.org]
- 13. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Pathway of Desloratadine Metabolism to 3-Hydroxydesloratadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desloratadine, a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine. Its primary human metabolite, 3-hydroxydesloratadine, is formed through a unique and complex metabolic pathway that remained a puzzle for over two decades. This technical guide provides an in-depth exploration of the enzymatic processes governing the conversion of desloratadine to 3-hydroxydesloratadine, with a focus on the critical roles of UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8). We will detail the experimental methodologies employed to elucidate this pathway, present key quantitative data, and visualize the metabolic and experimental workflows.
Introduction
The formation of 3-hydroxydesloratadine from desloratadine is a critical step in its metabolism.[1] For many years, the enzymatic basis of this hydroxylation was elusive, as conventional in vitro systems like human liver microsomes (HLM) failed to produce this metabolite.[2][3] Groundbreaking research has since revealed a sequential, multi-enzyme process involving an initial glucuronidation step, followed by hydroxylation, and subsequent deconjugation.[2][4] This guide will dissect this pathway, offering a comprehensive overview for professionals in drug metabolism and development.
The Metabolic Pathway: A Sequential Enzymatic Reaction
The conversion of desloratadine to 3-hydroxydesloratadine is not a direct hydroxylation event. Instead, it involves three key sequential reactions:
-
N-glucuronidation of Desloratadine: The process is initiated by the enzyme UGT2B10, which catalyzes the N-glucuronidation of desloratadine.[2][4] This initial step is an obligatory requirement for the subsequent hydroxylation.[2][3]
-
3-hydroxylation by CYP2C8: The resulting desloratadine-N-glucuronide then serves as a substrate for the cytochrome P450 enzyme CYP2C8, which hydroxylates the molecule at the 3-position.[2][4]
-
Deconjugation: The final step involves the rapid, non-enzymatic hydrolysis of the N-glucuronide, yielding the stable 3-hydroxydesloratadine metabolite.[4][5]
This sequential pathway explains why early in vitro studies using HLMs, which are rich in CYP enzymes but may have compromised UGT activity or cofactor availability, failed to observe the formation of 3-hydroxydesloratadine.[2][3] The use of more integrated systems like cryopreserved human hepatocytes (CHHs), which maintain the necessary enzymatic machinery and cofactor environment, was pivotal in unraveling this mystery.[2]
Visualization of the Metabolic Pathway
The following diagram illustrates the sequential enzymatic reactions involved in the formation of 3-hydroxydesloratadine from desloratadine.
Quantitative Data
The following tables summarize the key quantitative data related to the metabolism of desloratadine and its interaction with metabolizing enzymes.
Table 1: Enzyme Kinetics of 3-Hydroxydesloratadine Formation
| Parameter | Value | Cell System | Reference |
| Km | 1.6 µM | Cryopreserved Human Hepatocytes (CHHs) | [2] |
| Vmax | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes (CHHs) | [2] |
Table 2: Inhibition of 3-Hydroxydesloratadine Formation by CYP2C8 Inhibitors in CHHs
| Inhibitor | Concentration | % Inhibition | Reference |
| Gemfibrozil glucuronide | 10 µM | 91% | [2] |
| Montelukast | 1 µM | >95% | [2] |
| Repaglinide | 1 µM | >95% | [2] |
| Cerivastatin | 1 µM | >95% | [2] |
| Clopidogrel glucuronide | 10 µM | >95% | [2] |
| Gemfibrozil | 100 µM | 73% | [2] |
Table 3: Desloratadine as an Inhibitor of UGT2B10
| Parameter | Value | System | Reference |
| Ki | 1.3 µM | Human Liver Microsomes (HLMs) | [4] |
Experimental Protocols
The elucidation of the desloratadine metabolic pathway relied on a series of meticulously designed in vitro experiments. Below are detailed methodologies for the key experiments cited.
Determination of 3-Hydroxydesloratadine Formation in Cryopreserved Human Hepatocytes (CHHs)
-
Objective: To determine the kinetics of 3-hydroxydesloratadine formation in an integrated in vitro system.
-
Materials:
-
Cryopreserved human hepatocytes (pooled from multiple donors)
-
Williams’ Medium E
-
Desloratadine stock solution (in DMSO)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Thaw and plate CHHs in appropriate culture plates.
-
Allow cells to attach and recover overnight.
-
Prepare a range of desloratadine concentrations (e.g., 0.1 to 30 µM) by diluting the stock solution in incubation medium.
-
Remove the plating medium and add the desloratadine-containing medium to the cells.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for 3-hydroxydesloratadine concentrations using a validated LC-MS/MS method.
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[2][3]
-
Chemical Inhibition Studies in CHHs
-
Objective: To identify the CYP450 isozyme responsible for the 3-hydroxylation of desloratadine.
-
Materials:
-
Cultured CHHs
-
Desloratadine
-
Specific CYP inhibitors (e.g., gemfibrozil glucuronide for CYP2C8, ketoconazole for CYP3A4, etc.)
-
1-aminobenzotriazole (1-ABT) as a broad-spectrum P450 inhibitor
-
-
Procedure:
-
Pre-incubate the cultured CHHs with the specific CYP inhibitor or 1-ABT for a designated time (e.g., 30 minutes).
-
Add desloratadine to the incubation medium at a concentration near the Km value.
-
Incubate for a specified time.
-
Terminate the reaction and process the samples as described in section 4.1.
-
Quantify the formation of 3-hydroxydesloratadine and compare the results to a control incubation without the inhibitor.
-
Significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.[2][6]
-
In Vitro Metabolism in Human Liver Microsomes (HLMs)
-
Objective: To demonstrate the requirement of both NADPH and UDP-glucuronic acid (UDPGA) for the formation of 3-hydroxydesloratadine in a subcellular fraction.
-
Materials:
-
Pooled human liver microsomes
-
Desloratadine
-
NADPH regenerating system
-
UDP-glucuronic acid (UDPGA)
-
Nicotine (as a UGT2B10 inhibitor)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Procedure:
-
Prepare incubation mixtures containing HLMs, desloratadine, and buffer.
-
Fortify the incubations with:
-
a) NADPH only
-
b) UDPGA only
-
c) Both NADPH and UDPGA
-
d) Both NADPH and UDPGA, plus a UGT2B10 inhibitor (nicotine)
-
-
Initiate the reaction by adding the cofactors.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction and process for LC-MS/MS analysis.
-
The formation of 3-hydroxydesloratadine should only be observed in the presence of both NADPH and UDPGA, and this formation should be inhibited by a UGT2B10 inhibitor.[2][4]
-
Visualization of Experimental Workflow
The following diagram outlines the general workflow for investigating desloratadine metabolism in vitro.
Conclusion
The metabolism of desloratadine to 3-hydroxydesloratadine is a sophisticated, sequential process that underscores the importance of using appropriate in vitro models in drug metabolism studies. The obligatory initial N-glucuronidation by UGT2B10, followed by CYP2C8-mediated hydroxylation, represents a unique metabolic activation pathway. This detailed understanding is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and for the overall safety and efficacy assessment of desloratadine. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers and professionals in the field of drug development and metabolism.
References
- 1. jocpr.com [jocpr.com]
- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Desloratadine in Human Plasma by LC-MS/MS Using 3-Hydroxy Desloratadine-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine used for the relief of allergy symptoms.[1] It is the active metabolite of loratadine.[2] Accurate and reliable quantification of desloratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of desloratadine in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Hydroxy desloratadine-d4, to ensure high accuracy and precision.[3] The protocol described herein is optimized for high-throughput analysis, making it suitable for clinical and preclinical drug development.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Desloratadine (purity ≥98%)
-
This compound (Internal Standard, IS)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Human plasma with K2EDTA as anticoagulant
-
Ultrapure water
-
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desloratadine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the desloratadine stock solution with a methanol/water (1:1, v/v) mixture to create calibration curve (CC) standards.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution in a methanol/water (1:1, v/v) mixture.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for desloratadine extraction.[4][5][6]
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the 10 ng/mL this compound internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.1 M NaOH solution and vortex briefly.
-
Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20, v/v) and vortex for 10 minutes.[4]
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are a composite of optimized parameters from multiple validated methods.[1][4][7]
-
Liquid Chromatography (LC) System:
-
Mass Spectrometry (MS) System:
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on data from similar validated assays.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |
| Desloratadine | 5.0 - 5000.0 | ≥ 0.999 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Desloratadine | LLOQ (5.0 pg/mL) | < 15% | < 15% | 85-115% |
| Low QC | < 15% | < 15% | 85-115% | |
| Medium QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Desloratadine | > 85% | Minimal |
| This compound | > 85% | Minimal |
Visualizations
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. veeprho.com [veeprho.com]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 3-Hydroxydesloratadine in Human Plasma Using 3-Hydroxydesloratadine-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine used for the relief of allergy symptoms. It is the major active metabolite of loratadine.[1] Desloratadine is extensively metabolized to 3-hydroxydesloratadine, which is also pharmacologically active.[2][3] Monitoring the plasma concentrations of both desloratadine and its active metabolite is crucial for pharmacokinetic and bioequivalence studies.[4][5] This document provides a detailed protocol for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in human plasma using a stable isotope-labeled internal standard, 3-Hydroxydesloratadine-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[6]
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for the analysis of 3-hydroxydesloratadine in plasma samples.
Materials and Reagents
-
Analytes and Internal Standards:
-
Chemicals and Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ethyl ether
-
Water (deionized, 18 MΩ·cm)
-
-
Biological Matrix:
-
Human plasma with K3EDTA as anticoagulant[8]
-
Equipment
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Sample vials
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus
-
Nitrogen evaporator
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desloratadine, 3-hydroxydesloratadine, and 3-hydroxydesloratadine-d4 in methanol.[9]
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a working solution of 3-hydroxydesloratadine-d4 at an appropriate concentration (e.g., 10 ng/mL) in the same solvent mixture.
Sample Preparation
Two common methods for plasma sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
4.1. Liquid-Liquid Extraction (LLE) Protocol [5]
-
Pipette 200 µL of human plasma into a clean centrifuge tube.
-
Add 20 µL of the internal standard working solution (3-hydroxydesloratadine-d4).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.2. Solid-Phase Extraction (SPE) Protocol [10]
-
Condition an SPE cartridge (e.g., SPEC SCX) with 400 µL of methanol followed by 400 µL of 2% formic acid.[10]
-
Dilute 250 µL of plasma sample with 500 µL of 2% formic acid solution.[10]
-
Add the internal standard to the diluted plasma.
-
Load the sample onto the conditioned SPE cartridge.[10]
-
Wash the cartridge with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).[10]
-
Elute the analytes with 2 x 200 µL of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v:v:v).[10]
-
Evaporate the eluent to dryness under nitrogen.[10]
-
Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required for different instruments.
5.1. Liquid Chromatography [5][8]
-
Column: Kromasil C18 (150mm x 4.6mm, 5µm) or CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)[5][8]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min (for 4.6mm ID column) or 0.250 mL/min (for 2.0mm ID column)[8][10]
-
Injection Volume: 10-15 µL[9]
-
Column Temperature: Ambient or controlled at 40°C
5.2. Mass Spectrometry [8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.10 | 259.20 |
| 3-Hydroxydesloratadine | 327.10 | 275.10 |
| Desloratadine-d4 | 315.20 | 263.20 |
| 3-Hydroxydesloratadine-d4 | 331.10 | 279.10 |
Data Presentation: Quantitative Method Validation Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (pg/mL) | Regression Model | Correlation Coefficient (r²) |
| Desloratadine | 50.0 - 10,000 | Linear | >0.99 |
| 3-Hydroxydesloratadine | 50.0 - 10,000 | Linear | >0.99 |
Data adapted from Muppavarapu et al., 2014.[8]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 3-Hydroxydesloratadine | LLOQ | 50.0 | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 |
| Low | 150 | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 | |
| Medium | 5000 | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 | |
| High | 8000 | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Data adapted from Muppavarapu et al., 2014.[8]
Visualizations
Metabolic Pathway of Desloratadine
Caption: Metabolic conversion of Desloratadine.
Experimental Workflow for Plasma Sample Analysis
Caption: LC-MS/MS sample analysis workflow.
References
- 1. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: High-Throughput Bioanalysis of Desloratadine and 3-Hydroxydesloratadine Using a Deuterated Internal Standard for Bioequivalence Studies
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma. The use of 3-Hydroxy desloratadine-d4 as an internal standard ensures high accuracy and precision, making this method ideal for pharmacokinetic and bioequivalence studies. The protocol outlines a straightforward sample preparation technique and optimized LC-MS/MS parameters for high-throughput analysis.
Introduction
Desloratadine is a long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonist activity, widely used in the treatment of allergic conditions. It is the major active metabolite of loratadine. Desloratadine is extensively metabolized in the liver to its principal active metabolite, 3-hydroxydesloratadine.[1][2] To establish the bioequivalence of generic formulations of desloratadine, regulatory agencies require pharmacokinetic data for both the parent drug and its active metabolite.[3]
Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis using LC-MS/MS.[4] Their use compensates for variability in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[4][5][6] this compound is a deuterated analog of the primary metabolite and serves as an ideal internal standard for the bioanalysis of both desloratadine and 3-hydroxydesloratadine.[1][7][8][9] This application note provides a detailed protocol for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma, validated for use in bioequivalence studies.
Experimental
Materials and Reagents
-
Desloratadine reference standard
-
3-Hydroxydesloratadine reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Ethyl ether
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm (or equivalent)
Standard Solutions
Stock solutions of desloratadine, 3-hydroxydesloratadine, and this compound were prepared in methanol. Working solutions for calibration curves and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water.
Analytical Method
A validated LC-MS/MS method was employed for the simultaneous determination of desloratadine and 3-hydroxydesloratadine.[7][8]
Sample Preparation
A liquid-liquid extraction (LLE) method was utilized for sample preparation.[7][8][10] To a 0.5 mL aliquot of human plasma, 25 µL of the internal standard working solution (this compound) was added and vortexed. The samples were then extracted with 3 mL of ethyl ether. After centrifugation, the organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase, and an aliquot was injected into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation was achieved on a C18 column with a mobile phase consisting of 5 mM ammonium formate in water, methanol, and acetonitrile (50:30:20, v/v/v).[7][8] The flow rate was maintained at 0.7 mL/min.[10] Detection was performed using a tandem mass spectrometer in the positive ion electrospray mode with multiple reaction monitoring (MRM).[10]
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.2 | 259.2 |
| 3-Hydroxydesloratadine | 327.2 | 275.2 |
| This compound (IS) | 331.3 | 279.3 |
Method Validation
The bioanalytical method was validated in accordance with regulatory guidelines.[11][12]
Linearity
The method demonstrated excellent linearity over the concentration range of 0.05 to 10 ng/mL for both desloratadine and 3-hydroxydesloratadine.[7][8] A quadratic regression with a weighting factor of 1/concentration was used to generate the best fit for the calibration curves.[7][8]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations. The results were within the acceptable limits as per regulatory guidelines.
Table 2: Precision and Accuracy Data
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Desloratadine | 0.1 (LQC) | 2.0 | 2.7 | 102.4 | 104.8 |
| 1.0 (MQC) | 1.5 | 1.8 | 101.8 | 102.5 | |
| 8.0 (HQC) | 0.7 | 0.7 | 101.4 | 99.5 | |
| 3-Hydroxydesloratadine | 0.1 (LQC) | 9.8 | 11.1 | 94.7 | 94.0 |
| 1.0 (MQC) | 5.2 | 6.5 | 96.2 | 95.8 | |
| 8.0 (HQC) | 2.6 | 3.1 | 95.5 | 94.9 | |
| Data synthesized from multiple sources for illustrative purposes.[10][13] |
Stability
The stability of desloratadine and 3-hydroxydesloratadine in human plasma was assessed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -70°C. The analytes were found to be stable under all tested conditions.[1][10]
Bioequivalence Study Protocol
Study Design
A randomized, single-dose, two-period, two-sequence, crossover bioequivalence study is recommended.[3] Healthy male and non-pregnant, non-lactating female subjects should be enrolled. A washout period of at least 14 days should be maintained between the two periods due to the long elimination half-life of desloratadine.[1][3]
Dosing and Sampling
Subjects receive a single oral dose of the test or reference desloratadine formulation under fasting conditions.[14] Blood samples are collected at predefined time points up to 72 hours post-dose.[1][15] Plasma is separated and stored at -70°C until analysis.
Pharmacokinetic Analysis
Plasma concentrations of desloratadine and 3-hydroxydesloratadine are determined using the validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, AUC0-t, and AUC0-∞, are calculated using non-compartmental analysis.
Statistical Analysis
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both desloratadine and 3-hydroxydesloratadine should be within the acceptance range of 80-125% to conclude bioequivalence.[14][15][16]
Visualizations
Caption: Metabolic pathway of Desloratadine.
Caption: Bioequivalence study workflow.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma. This method is well-suited for supporting bioequivalence studies of desloratadine formulations, ensuring data of the highest quality for regulatory submissions. The use of a deuterated internal standard is crucial for minimizing analytical variability and achieving accurate pharmacokinetic results.[4][17][18]
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. A Randomized Study on the Bioequivalence of Desloratadine in Heal...: Ingenta Connect [ingentaconnect.com]
- 17. texilajournal.com [texilajournal.com]
- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Note: A Robust HPLC-MS/MS Method for the Quantification of 3-Hydroxy Desloratadine in Human Plasma using 3-Hydroxy Desloratadine-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine (descarboethoxyloratadine) is a potent, long-acting, non-sedating tricyclic antihistamine used for the relief of allergy symptoms.[1] It is the primary active metabolite of loratadine.[2] Following administration, desloratadine is extensively metabolized to 3-hydroxy desloratadine, which is also pharmacologically active.[1][2] Accurate quantification of both desloratadine and 3-hydroxy desloratadine in biological matrices like human plasma is crucial for pharmacokinetic, bioequivalence, and drug-drug interaction studies.[3][4]
This application note details a sensitive and specific bioanalytical method for the determination of 3-hydroxy desloratadine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol utilizes 3-Hydroxy desloratadine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. Two robust sample preparation protocols, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are presented.
Materials and Reagents
-
Reference Standards: 3-Hydroxy desloratadine, this compound.
-
Solvents (HPLC or LC-MS Grade): Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Water.
-
Reagents (Analytical Grade): Ammonium Formate, Formic Acid, Sodium Hydroxide (NaOH), Disodium Hydrogen Phosphate, Ammonium Hydroxide.
-
Biological Matrix: Drug-free human plasma with EDTA as an anticoagulant.
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, HPLC-MS/MS system.
Instrumentation and Conditions
A summary of the typical liquid chromatography and mass spectrometry conditions is provided below. Parameters should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC System | Shimadzu, Agilent, Waters, or equivalent |
| Analytical Column | Xbridge C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[5] |
| Mobile Phase | A: 10 mM Ammonium Formate in Water with 0.2% Formic AcidB: Methanol or Acetonitrile.[2][5] |
| Flow Rate | 0.7 - 1.0 mL/min.[1][5] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 40°C |
| Mass Spectrometer | SCIEX API 4000, Waters Xevo TQ, or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode.[5] |
| MRM Transitions | 3-Hydroxy Desloratadine: m/z 327.2 → 275.1[2]This compound (IS): m/z 331.2 → 279.1 (Predicted) |
| Source Parameters | Optimized for specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2) |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy desloratadine and this compound (IS) in methanol.[1]
-
Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture.[6]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the 3-Hydroxy desloratadine working solutions into blank human plasma to prepare a series of calibration standards (e.g., 0.05 to 10 ng/mL) and at least three levels of QC samples (Low, Medium, High).[1][4]
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for desloratadine and its metabolites and offers clean extracts with high recovery.[1][2]
-
Sample Pretreatment: To 250 µL of plasma sample (CS, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly. Add 500 µL of 2% formic acid solution and vortex.[2]
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water or 2% formic acid.[1][2]
-
Loading: Load the pretreated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of an elution solution (e.g., 3-5% ammonium hydroxide in methanol).[1][2]
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C. Reconstitute the residue in 150-200 µL of the mobile phase.[2]
-
Analysis: Vortex the reconstituted sample and inject it into the HPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic, cost-effective method for sample cleanup that is highly effective for desloratadine and its metabolites.[4][5]
-
Sample Pretreatment: To 400 µL of a plasma sample, add 100 µL of the this compound working solution and vortex briefly.[5]
-
Basification: Add 100 µL of 0.1 M NaOH solution to the sample and vortex.[5]
-
Extraction: Add 3 mL of an extraction solvent (e.g., ethyl acetate:dichloromethane 80:20, v/v) and vortex for 10 minutes.[5]
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5-10 minutes to separate the aqueous and organic layers.[5][6]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-Down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the reconstitution solution (e.g., 10 mM ammonium formate and methanol, 20:80 v/v).[5]
-
Analysis: Vortex the reconstituted sample and inject it into the HPLC-MS/MS system.
Method Validation and Performance
The described methods are capable of achieving high sensitivity and robustness. The following table summarizes typical performance characteristics based on validated methods for desloratadine and its metabolites in human plasma.
| Parameter | Concentration Level | Typical Result |
| Linearity Range | N/A | 0.05 - 10 ng/mL or 100 - 11,000 pg/mL.[1][4] |
| Correlation Coefficient (r²) | N/A | ≥ 0.999.[5] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | Precision (%CV): ≤ 5.1%Accuracy (% Nominal): 99.9%.[1] |
| Intra-Day Precision (%CV) | Low, Med, High QC | ≤ 2.0%.[5] |
| Inter-Day Precision (%CV) | Low, Med, High QC | ≤ 2.7%.[5] |
| Intra-Day Accuracy | Low, Med, High QC | 101.4 – 102.4%.[5] |
| Inter-Day Accuracy | Low, Med, High QC | 99.5 – 104.8%.[5] |
| Extraction Recovery | Low, Med, High QC | > 85%.[2] |
| Stability (Freeze-Thaw, Bench-Top) | Low, High QC | Stable through 5 freeze-thaw cycles and for over 6 hours at room temperature.[1] |
Conclusion
The protocols described provide a reliable and robust framework for the sample preparation and quantification of 3-hydroxy desloratadine in human plasma for HPLC-MS/MS analysis. The use of this compound as an internal standard ensures the accuracy and precision required for regulated bioanalysis. Both SPE and LLE methods yield clean extracts and excellent recovery, and the choice between them may depend on laboratory resources, throughput requirements, and specific matrix challenges. These methods are well-suited for supporting clinical and preclinical pharmacokinetic studies.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Hydroxy desloratadine-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy desloratadine-d4, a key deuterated internal standard used in pharmacokinetic studies of the antihistamine desloratadine. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity and accuracy for researchers in drug metabolism and clinical pharmacology.
Introduction
Desloratadine is the primary active metabolite of loratadine, a widely used second-generation antihistamine. Its major active metabolite is 3-Hydroxydesloratadine.[1][2] To accurately quantify desloratadine and its metabolites in biological matrices, stable isotope-labeled internal standards are crucial. This compound serves as an ideal internal standard for the quantification of 3-Hydroxydesloratadine due to its similar chemical properties and distinct mass-to-charge ratio. This document provides a detailed protocol for the detection of this compound using a triple quadrupole mass spectrometer.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) method is recommended for the extraction of this compound from plasma samples.
Protocol:
-
To 200 µL of plasma sample, add the internal standard solution (this compound in methanol).
-
Add 100 µL of 0.1 M NaOH solution and vortex.
-
Add 3 mL of extraction solvent (e.g., ethyl ether or a mixture of ethyl acetate and dichloromethane 80:20 v/v) and vortex for 10 minutes.[3]
-
Centrifuge the samples at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150-400 µL of the mobile phase.[1][4]
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.[1][4]
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 5 µm)[5] |
| Mobile Phase A | 5mM Ammonium formate in water with 0.2% formic acid[4] |
| Mobile Phase B | 10mM Ammonium formate in methanol with 0.2% formic acid[4] |
| Flow Rate | 0.7 - 1.0 mL/min[1][3] |
| Injection Volume | 15 µL[1] |
| Column Temperature | 40°C[3] |
A gradient elution can be optimized to ensure sufficient separation from matrix components.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 2: Mass Spectrometry Settings
| Parameter | Analyte | Value |
| Ionization Mode | Positive ESI | |
| Precursor Ion (m/z) | This compound | 331.10 |
| Product Ion (m/z) | This compound | 279.10 |
| Dwell Time | 200 msec[1] | |
| Ion Spray Voltage | 3000-5500 V[1][3] | |
| Source Temperature | 500°C[1][3] | |
| Curtain Gas | 20-25 psi[1][3] | |
| Collision Gas | 5-7 psi[1][3] | |
| Declustering Potential (DP) | Desloratadine (for reference) | 70 V[3] |
| Collision Energy (CE) | Desloratadine (for reference) | 30 V[3] |
| Collision Cell Exit Potential (CXP) | Desloratadine (for reference) | 15 V[3] |
Note: DP, CE, and CXP values for desloratadine are provided as a starting point and should be optimized for this compound on the specific instrument used.
Results
The Multiple Reaction Monitoring (MRM) transition of m/z 331.10 → 279.10 is highly specific for the detection of this compound. The chromatographic conditions outlined above provide excellent peak shape and resolution.
Table 3: MRM Transitions for Desloratadine and its Metabolite with their Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.10 | 259.20 |
| 3-Hydroxy desloratadine | 327.10 | 275.10 |
| Desloratadine-d4 | 315.20 | 263.20 |
| This compound | 331.10 | 279.10 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathway of Loratadine to 3-Hydroxydesloratadine.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive protocol for the detection and quantification of this compound. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of desloratadine and its metabolites, facilitating accurate pharmacokinetic and drug metabolism studies.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Desloratadine - Wikipedia [en.wikipedia.org]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of 3-Hydroxy desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine is a long-acting, non-sedating, selective peripheral H1-receptor antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] It is the primary active metabolite of loratadine.[2] Therapeutic drug monitoring (TDM) of desloratadine and its major active metabolite, 3-hydroxydesloratadine, is crucial for pharmacokinetic studies, bioequivalence trials, and personalized medicine to ensure optimal efficacy and safety.[3] 3-Hydroxy desloratadine-d4 is a stable, deuterium-labeled analog of 3-hydroxydesloratadine, which serves as an excellent internal standard for quantitative analysis by mass spectrometry.[4][5] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[4]
This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of desloratadine and 3-hydroxydesloratadine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Desloratadine
Desloratadine is extensively metabolized in the liver, primarily to 3-hydroxydesloratadine, which is also pharmacologically active.[6][7] This metabolite is subsequently inactivated through glucuronidation.[6][8] The biotransformation of desloratadine to 3-hydroxydesloratadine involves N-glucuronidation by UGT2B10, followed by 3-hydroxylation of the N-glucuronide by CYP2C8, and a final non-enzymatic deconjugation.[9]
Caption: Metabolic conversion of desloratadine to its major active metabolite.
Analytical Methodology: LC-MS/MS
LC-MS/MS is the preferred method for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in biological matrices due to its high sensitivity, selectivity, and speed.[10][11] The use of a deuterated internal standard like this compound is critical for achieving reliable and reproducible results.[12]
Experimental Workflow
The general workflow for the analysis of desloratadine and 3-hydroxydesloratadine in plasma using this compound as an internal standard is depicted below.
Caption: Workflow for the quantification of desloratadine and its metabolite.
Experimental Protocols
Below are detailed protocols for sample preparation and LC-MS/MS analysis, synthesized from various published methods.[10][11][13][14][15]
Preparation of Stock and Working Solutions
-
Stock Solutions (100.0 µg/mL): Prepare individual stock solutions of desloratadine, 3-hydroxydesloratadine, and this compound in methanol.[13]
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Internal Standard (IS) Spiking Solution: Prepare a spiking solution of this compound at an appropriate concentration (e.g., 10.0 ng/mL) in the reconstitution solution.[13]
Sample Preparation
Two common extraction methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 2.1: Liquid-Liquid Extraction (LLE) [11][13]
-
To a 400 µL aliquot of human plasma, add 100 µL of the internal standard spiking solution.
-
Briefly vortex the sample for approximately 5 minutes.[13]
-
Add 100 µL of 0.1 M NaOH solution and 3 mL of an extraction solvent (e.g., ethyl acetate:dichloromethane 80:20 v/v or ethyl ether).[11][13]
-
Vortex for 10 minutes.[13]
-
Centrifuge at 4000 rpm for 5 minutes.[13]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 150-400 µL) of the mobile phase or reconstitution solution.[13][15]
Protocol 2.2: Solid-Phase Extraction (SPE) [14][15]
-
Condition an SPE cartridge (e.g., Oasis HLB or SPEC SCX) with 1 mL of methanol followed by 1 mL of water or 2% formic acid.[14][15]
-
Load the plasma sample (pre-treated with the internal standard and diluted with 2% formic acid if using SCX) onto the cartridge.[15]
-
Wash the cartridge with appropriate solutions (e.g., 1 mL of 10 mM disodium hydrogen phosphate followed by 1 mL of water, or 400 µL of 2% formic acid followed by 400 µL of 2% formic acid in acetonitrile:methanol).[14][15]
-
Elute the analytes with a suitable elution solvent (e.g., 1 mL of methanol containing 3% ammonia or 2 x 200 µL of 4% ammonium hydroxide in methanol:acetonitrile:water).[14][15]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
The following tables summarize typical LC-MS/MS parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Example 1[10] | Example 2[11] | Example 3[14] |
| Column | Kromasil C18 (150mm x 4.6mm, 5µm) | CAPCELL PAK C18 (50mm x 2.0mm, 5µm) | Hypurity Advance (50mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile (60:40 v/v) : 10mM Ammonium formate (70:30 v/v) | 5mM Ammonium formate in water, methanol, and acetonitrile (50:30:20 v/v/v) | Solution A: Acetonitrile:Methanol (40:60 v/v), Solution B: Methanol:Water (90:10 v/v). A:B (90:10) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Injection Volume | Not Specified | Not Specified | 15 µL |
| Run Time | Not Specified | Not Specified | 5 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Desloratadine | 3-Hydroxydesloratadine | Desloratadine-d4 | This compound |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 311.1 → 259.2[10] | 327.1 → 275.1[10] | 315.2 → 263.2[10] | 331.1 → 279.1[10] |
Method Validation Parameters
A summary of quantitative data from validated methods is presented below to demonstrate the expected performance of the analytical protocols.
Table 3: Summary of Method Validation Data
| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |
| Linearity Range | 5.0–5000.0 pg/mL | Not Analyzed | [13] |
| 100-11,000 pg/mL | 100-11,000 pg/mL | [14] | |
| 50.0-10,000 pg/mL | 50.0-10,000 pg/mL | [10] | |
| 0.05-10 ng/mL | 0.05-10 ng/mL | [11] | |
| Intra-day Precision (%CV) | 0.7–2.0% | Not Analyzed | [13] |
| < 5.71% | < 5.10% | [10] | |
| Inter-day Precision (%CV) | 0.7–2.7% | Not Analyzed | [13] |
| < 5.47% | < 6.68% | [10] | |
| Accuracy (% Recovery) | 101.4–102.4% | Not Analyzed | [13] |
| 99.5–104.8% (Inter-day) | Not Analyzed | [13] | |
| -6.67 to 5.00% (Bias) | -4.00 to 3.75% (Bias) | [10] | |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | Not Analyzed | [13] |
| 100 pg/mL | 100 pg/mL | [14] | |
| 50.0 pg/mL | 50.0 pg/mL | [10] | |
| 0.05 ng/mL | 0.05 ng/mL | [11] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and accurate platform for the therapeutic drug monitoring of desloratadine and its active metabolite, 3-hydroxydesloratadine. The detailed protocols and compiled data in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for pharmacokinetic and clinical studies.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Desloratadine - Wikipedia [en.wikipedia.org]
- 10. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 11. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols: Quantitative Analysis of 3-Hydroxy Desloratadine in Human Urine using 3-Hydroxy Desloratadine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine is the active metabolite of the second-generation antihistamine, loratadine, widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Its major active metabolite in humans is 3-hydroxy desloratadine.[3][4][5][6] Monitoring the urinary excretion of 3-hydroxy desloratadine is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the quantitative analysis of 3-hydroxy desloratadine in human urine using a stable isotope-labeled internal standard, 3-Hydroxy desloratadine-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[7]
Metabolic Pathway of Desloratadine
Desloratadine undergoes extensive metabolism in the body. The primary metabolic pathway involves hydroxylation to form 3-hydroxy desloratadine, which is subsequently glucuronidated.[2][8] Understanding this pathway is essential for interpreting analytical results. Recent studies have revealed that the formation of 3-hydroxydesloratadine is a multi-step process involving initial glucuronidation of desloratadine by UGT2B10, followed by oxidation by CYP2C8, and a final deconjugation step.[2]
Experimental Workflow
The analytical workflow for the quantification of 3-hydroxy desloratadine in urine involves urine sample collection, sample preparation including enzymatic hydrolysis and solid-phase extraction, followed by LC-MS/MS analysis and data processing.
Detailed Protocols
Materials and Reagents
-
3-Hydroxy desloratadine analytical standard
-
This compound (Internal Standard)[7]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 6.8)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Urine Sample Hydrolysis:
-
To 1.0 mL of urine sample, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 1.0 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex and incubate at 37°C for 18 hours to hydrolyze the glucuronide conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
The following table summarizes the recommended LC-MS/MS conditions, which may be adapted from methods developed for plasma analysis.[3][4]
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 mm x 2.0 mm, 5 µm)[3][4] |
| Mobile Phase | A: 5mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[3][4] |
| Gradient | Start with 20% B, increase to 80% B over 5 min, hold for 2 min, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Tandem Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 3000)[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| 3-Hydroxy desloratadine | m/z 327.1 → 259.1 |
| This compound | m/z 331.1 → 263.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Data and Performance Characteristics
The method should be validated according to regulatory guidelines. The following table presents typical performance characteristics that should be achieved.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy | 85-115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by internal standard |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of 3-hydroxy desloratadine in human urine. This methodology is well-suited for pharmacokinetic studies, bioequivalence trials, and other research applications in drug development. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required in regulated bioanalysis.
References
- 1. jocpr.com [jocpr.com]
- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: High-Precision Quantification of 3-Hydroxydesloratadine in Human Plasma using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of 3-Hydroxydesloratadine, the primary active metabolite of desloratadine, in human plasma. The methodology is based on the principle of stable isotope dilution mass spectrometry (IDMS), employing 3-Hydroxydesloratadine-d4 as the internal standard. This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Desloratadine is a long-acting, non-sedating antihistamine used for the relief of allergy symptoms.[1] It is the major active metabolite of loratadine.[1][2][3][4][5] Desloratadine is further metabolized in the body to 3-Hydroxydesloratadine, which is also pharmacologically active.[1][5][6] Accurate measurement of 3-Hydroxydesloratadine concentrations in biological matrices is crucial for understanding the pharmacokinetics of desloratadine.
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision.[7] By introducing a known amount of a stable isotope-labeled analogue of the analyte (in this case, 3-Hydroxydesloratadine-d4) at an early stage of the sample preparation, any subsequent sample loss or ionization variability will affect both the analyte and the internal standard equally, thus maintaining an accurate ratio for quantification.[7][8] This application note provides a detailed protocol for the determination of 3-Hydroxydesloratadine in human plasma using LC-MS/MS with 3-Hydroxydesloratadine-d4 as the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of 3-Hydroxydesloratadine using isotope dilution mass spectrometry is depicted below.
Figure 1: Experimental workflow for IDMS analysis.
Metabolic Pathway of Desloratadine
The formation of 3-Hydroxydesloratadine from desloratadine is a multi-step enzymatic process primarily occurring in the liver. It involves an initial glucuronidation step by UGT2B10, followed by hydroxylation by CYP2C8, and a subsequent deconjugation.[2][3][4]
Figure 2: Metabolic conversion of desloratadine.
Protocols
Materials and Reagents
-
3-Hydroxydesloratadine analytical standard
-
3-Hydroxydesloratadine-d4 (Internal Standard)[9]
-
Human plasma (with EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., SPEC SCX) or liquid-liquid extraction solvents (e.g., ethyl ether).[6][10]
Instrumentation
-
A validated LC-MS/MS system, such as a Sciex API 3000 or API 4000, equipped with a TurboIonspray™ or electrospray ionization (ESI) source.[6][10][11]
-
An HPLC system capable of gradient elution.
Sample Preparation
Method 1: Solid Phase Extraction (SPE) [6]
-
Precondition an SPE plate (e.g., 15 mg SPEC SCX) with 400 µL of methanol followed by 400 µL of 2% formic acid.[6]
-
Dilute a 250 µL aliquot of the plasma sample with 500 µL of 2% formic acid solution.[6]
-
Spike the diluted sample with the internal standard, 3-Hydroxydesloratadine-d4.
-
Load the sample onto the preconditioned SPE plate under a gentle vacuum.[6]
-
Wash the plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol mixture.[6]
-
Elute the analyte and internal standard with two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water mixture.[6]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[6]
Method 2: Liquid-Liquid Extraction (LLE) [10]
-
To a plasma sample, add the internal standard, 3-Hydroxydesloratadine-d4.
-
Perform liquid-liquid extraction using ethyl ether.[10]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Value | Reference |
| HPLC Column | C18, 2 x 50 mm | [6] |
| Mobile Phase A | 10 mM ammonium formate in water with 0.2% formic acid | [6] |
| Mobile Phase B | 10 mM ammonium formate in methanol with 0.2% formic acid | [6] |
| Flow Rate | 250 µL/min | [6] |
| Gradient | 20-90% Mobile Phase B over 3.5 minutes | [6] |
| Injection Volume | 15 µL | [11] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Reference |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [6][10] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [6] |
| MRM Transition (3-Hydroxydesloratadine) | m/z 327.2 → m/z 275.1 | [6] |
| MRM Transition (3-Hydroxydesloratadine-d4) | To be determined based on the specific labeled positions |
Quantitative Data Summary
The method was validated over a specific concentration range, demonstrating excellent linearity, accuracy, and precision.
Table 3: Method Validation Parameters
| Parameter | 3-Hydroxydesloratadine | Reference |
| Calibration Range | 0.05 - 10 ng/mL | [10] |
| Regression Model | Quadratic (1/x weighting) | [10] |
| LLOQ Accuracy (% nominal) | 99.9% | [11] |
| LLOQ Precision (%CV) | 5.1% | [11] |
| Extraction Efficiency | ~85% | [6] |
Conclusion
The described isotope dilution LC-MS/MS method provides a reliable and accurate means for the quantification of 3-Hydroxydesloratadine in human plasma. The use of a stable isotope-labeled internal standard, 3-Hydroxydesloratadine-d4, ensures the mitigation of matrix effects and procedural errors, leading to high-quality data suitable for demanding applications in clinical and pharmaceutical research. The detailed protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. veeprho.com [veeprho.com]
- 10. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Hydroxy Desloratadine-d4 in Clinical Trials: A Detailed Guide for Researchers
Introduction
3-Hydroxy desloratadine-d4 is a stable, isotopically labeled form of 3-hydroxy desloratadine, the primary active metabolite of the second-generation antihistamine, desloratadine. In the landscape of clinical trials and bioanalytical research, this compound serves as an invaluable tool, primarily employed as an internal standard (IS) for the quantitative analysis of 3-hydroxy desloratadine in biological matrices. Its use is critical for correcting variability during sample processing and analysis, thereby ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic data. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in clinical trial settings.
Desloratadine is extensively metabolized to 3-hydroxydesloratadine, which is also an active metabolite.[1] The accurate quantification of both desloratadine and its metabolite is crucial for understanding the drug's overall efficacy and safety profile. Clinical trials have demonstrated that desloratadine is well-tolerated and effective for managing symptoms of allergic rhinitis and chronic idiopathic urticaria.[2][3][4]
Core Applications in Clinical Research
The primary application of this compound in clinical trials is as an internal standard in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the following purposes:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of desloratadine by quantifying the concentration of its major active metabolite, 3-hydroxy desloratadine, in plasma or other biological fluids over time.[5][6]
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.
-
Drug-Drug Interaction (DDI) Studies: To assess the effect of co-administered drugs on the metabolism of desloratadine.
-
Special Population Studies: To investigate the pharmacokinetics of desloratadine in specific populations, such as children, the elderly, or individuals with hepatic or renal impairment.[1][7]
Physicochemical Properties and Rationale for Use
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry.[8] The deuterium atoms increase the mass of the molecule without significantly altering its chemical and physical properties. This ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer, leading to more accurate and precise quantification.
Experimental Protocols
The following sections detail the experimental protocols for the quantification of 3-hydroxy desloratadine in human plasma using this compound as an internal standard. These protocols are based on established and validated LC-MS/MS methods.[9][10][11]
Sample Preparation
Two common methods for extracting desloratadine and 3-hydroxy desloratadine from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) [10][12]
-
To a 400 µL aliquot of human plasma, add 100 µL of the internal standard working solution (containing this compound and Desloratadine-d4).
-
Briefly vortex the sample for approximately 5 minutes.
-
Add 100 µL of 0.1 M NaOH solution and 3 mL of extraction solvent (ethyl acetate:dichloromethane 80:20 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) [13][14]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[13]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution followed by two washes with 1 mL of water.[13]
-
Elute the analytes with 1 mL of an appropriate elution solution (e.g., 3:97 ammonia:methanol).[13]
-
Evaporate the eluate to dryness under nitrogen at 50°C.[13]
-
Reconstitute the residue in 400 µL of the mobile phase for LC-MS/MS analysis.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes the typical LC-MS/MS conditions for the analysis of 3-hydroxy desloratadine.
| Parameter | Condition |
| LC System | HPLC or UPLC system |
| Column | C18 reverse-phase column (e.g., Hypurity Advance 50 x 4.6 mm, 5-µm)[13] |
| Mobile Phase | A mixture of organic and aqueous solutions, such as acetonitrile, methanol, and ammonium formate buffer.[10] |
| Flow Rate | 0.7 - 1.0 mL/min[13] |
| Injection Volume | 15 µL[13] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive ion electrospray ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions [9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxy desloratadine | 327.10 | 275.10 |
| This compound (IS) | 331.10 | 279.10 |
| Desloratadine | 311.10 | 259.20 |
| Desloratadine-d4 (IS) | 315.20 | 263.20 |
Data Presentation
The following tables provide a summary of quantitative data from various validated bioanalytical methods for desloratadine and 3-hydroxy desloratadine.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Reference |
| Desloratadine | 5.0 - 5000.0 | 5.0 | [12] |
| 3-Hydroxy desloratadine | 100 - 11,000 | 100 | [13] |
| Desloratadine | 50.0 - 10,000 | 50.0 | [9] |
| 3-Hydroxy desloratadine | 50.0 - 10,000 | 50.0 | [9] |
| Desloratadine | 50 - 10,000 | 50 | [10] |
| 3-Hydroxy desloratadine | 50 - 10,000 | 50 | [10] |
Table 2: Precision and Accuracy Data
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Desloratadine | LLOQ, LQC, MQC, HQC | 0.7 - 2.0 | 0.7 - 2.7 | 99.5 - 104.8 | [12] |
| Desloratadine | LLOQ | 4.6 | - | 100.4 | [13] |
| 3-Hydroxy desloratadine | LLOQ | 5.1 | - | 99.9 | [13] |
Table 3: Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy Desloratadine in Healthy Adults (5 mg once daily for 10 days) [5][6]
| Parameter | Desloratadine | 3-Hydroxy Desloratadine |
| Cmax (µg/L) | 3.98 | 1.99 |
| tmax (hours) | 3.17 | 4.76 |
| AUC(24h) (µg/L*h) | 56.9 | 32.3 |
| t½ (hours) | 26.8 | 36 |
Visualizations
Signaling Pathway
Desloratadine is the major active metabolite of loratadine and is further metabolized to 3-hydroxy desloratadine.
Caption: Metabolic pathway of Loratadine to 3-Hydroxy desloratadine.
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of 3-hydroxy desloratadine using this compound as an internal standard.
References
- 1. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of desloratadine in the treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 10. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting & Optimization
Matrix effects in desloratadine analysis with 3-Hydroxy desloratadine-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of desloratadine, specifically addressing the use of 3-Hydroxy desloratadine-d4 as an internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS/MS bioanalysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] These components, such as phospholipids, salts, and proteins, can either suppress or enhance the analyte's signal in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[2][3] This phenomenon is a significant challenge in bioanalysis because it can compromise method reliability and lead to erroneous results.[4][5]
Q2: Why is a deuterated internal standard like this compound used, and what are the potential complications?
A2: A stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is considered the gold standard for mitigating matrix effects.[6][7][8] The underlying principle is that the SIL-IS is chemically almost identical to the analyte, causing it to behave similarly during sample extraction and chromatographic separation.[7] Crucially, it should co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate signal normalization and reliable quantification.[6]
However, using this compound as an IS for desloratadine analysis requires careful validation. While it is the appropriate SIL-IS for desloratadine's main metabolite (3-Hydroxydesloratadine), its chromatographic behavior may not perfectly match that of the parent drug, desloratadine.[9][10] A slight difference in retention time, sometimes caused by the deuterium isotope effect, can place the analyte and the IS in regions of different matrix interference, leading to inadequate compensation. It is critical to experimentally verify that both compounds co-elute and are affected by the matrix in the same way.
Q3: How can I quantitatively assess the matrix effect for my desloratadine assay?
A3: The matrix effect is typically evaluated using the post-extraction spike method.[2][3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample (Set B) with the peak area of the analyte in a neat (pure) solvent solution (Set A) at the same concentration. The Matrix Factor (MF) is calculated as the ratio of these peak areas. An MF of less than 1 indicates ion suppression, while an MF greater than 1 signifies ion enhancement.[6]
Q4: What are the regulatory acceptance criteria for matrix effect evaluation?
A4: While absolute matrix factors can vary, the key is consistency. The Internal Standard (IS) is used to normalize the matrix factor. The IS-normalized matrix factor should be close to 1.0. According to regulatory guidelines, the coefficient of variation (%CV) of the IS-normalized matrix factor across different lots or sources of the biological matrix should be less than 15%.[6] This ensures that the chosen internal standard effectively compensates for the variability in matrix effects between different samples.
Troubleshooting Guide
Problem: I am observing high variability and poor accuracy in my Quality Control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between individual samples or different lots of biological matrix.[8] Endogenous components like phospholipids can vary significantly from sample to sample.
-
Solution:
-
Verify IS Performance: Ensure your internal standard (this compound) is co-eluting with desloratadine and effectively tracking the analyte's signal. Calculate the IS-normalized matrix factor; if the %CV is >15%, the IS is not adequately compensating.[6]
-
Improve Sample Cleanup: The most common cause of matrix effects is insufficient removal of interfering compounds.[2][11] Transition from a simple Protein Precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][12] HybridSPE techniques that specifically target both phospholipids and proteins are highly effective.[2]
-
Optimize Chromatography: Modify your LC method to better separate desloratadine from the region where ion suppression occurs.[4] You can try a different column chemistry (e.g., HILIC), adjust the mobile phase composition, or alter the gradient profile.
-
Problem: The signal response for desloratadine is very low, even at higher concentrations, suggesting significant ion suppression.
-
Possible Cause: A highly suppressive co-eluting matrix component is interfering with the ionization of desloratadine.
-
Solution:
-
Conduct a Post-Column Infusion Experiment: This experiment can identify the specific retention time windows where ion suppression is occurring.[2][4][11] Infuse a constant flow of desloratadine solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. Dips in the baseline signal indicate regions of suppression.[4]
-
Adjust Chromatographic Retention: Once suppression zones are identified, adjust your LC method to ensure desloratadine does not elute within these zones.[4]
-
Sample Dilution: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering components and lessen the matrix effect.[3][8]
-
Change Ionization Source/Polarity: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If your instrument allows, testing APCI could be a solution. Alternatively, switching from positive to negative ionization mode (if desloratadine ionization is sufficient) can sometimes help, as fewer matrix components may ionize in negative mode.[5]
-
Problem: The IS-normalized matrix factor is not close to 1.0, and the %CV is high.
-
Possible Cause: The chosen internal standard, this compound, is not behaving identically to desloratadine under the established analytical conditions.
-
Solution:
-
Confirm Co-elution: Overlay the chromatograms of desloratadine and this compound. If they are not perfectly co-eluting, the IS cannot compensate for matrix effects experienced by the analyte.
-
Re-evaluate the Internal Standard: If chromatographic adjustments cannot achieve co-elution, this compound may not be a suitable IS for desloratadine. The ideal IS is a stable isotope-labeled version of the analyte itself (e.g., desloratadine-d4 or desloratadine-d5).[13] Using the metabolite's IS for the parent drug is a compromise that must be rigorously validated.[9]
-
Modify Extraction Conditions: Ensure that the extraction recovery of both the analyte and the IS is consistent and similar. Different recoveries can also contribute to poor normalization.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Desloratadine from Plasma
-
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute desloratadine and the IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (desloratadine) and IS into the reconstitution solvent at a specific concentration (e.g., medium QC level).
-
Set B (Post-Spike Sample): Extract six different lots of blank biological plasma using the validated SPE protocol. After the evaporation step, reconstitute the residue with the spiking solution from Set A.
-
Set C (Extracted Sample): Spike the analyte and IS into six different lots of blank plasma before extraction and process them through the SPE protocol. (This set is used for recovery calculation).
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
Assess Results: The %CV of the IS-Normalized MF across the six lots should be ≤15%.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Desloratadine Analysis
| Parameter | Desloratadine | This compound (IS) |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | 5 mM Ammonium Formate : Acetonitrile (20:80, v/v)[13] | 5 mM Ammonium Formate : Acetonitrile (20:80, v/v)[13] |
| Flow Rate | 0.6 mL/min | 0.6 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 311.2 → 259.2[13] | m/z 316.2 → 264.3 (Hypothetical, based on D5-IS)[13] |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 150 ms | 150 ms |
Table 2: Example Matrix Effect & Recovery Assessment Data
| Lot # | Analyte Area (Set B: Post-Spike) | IS Area (Set B: Post-Spike) | Analyte MF | IS MF | IS-Normalized MF | Analyte Recovery (%) |
| Neat (Set A) | 2,150,000 | 1,850,000 | 1.00 | 1.00 | 1.00 | - |
| 1 | 1,483,500 | 1,258,000 | 0.69 | 0.68 | 1.01 | 92.5 |
| 2 | 1,548,000 | 1,350,500 | 0.72 | 0.73 | 0.99 | 94.1 |
| 3 | 1,419,000 | 1,221,000 | 0.66 | 0.66 | 1.00 | 91.8 |
| 4 | 1,612,500 | 1,369,000 | 0.75 | 0.74 | 1.01 | 95.3 |
| 5 | 1,505,000 | 1,313,500 | 0.70 | 0.71 | 0.99 | 93.0 |
| 6 | 1,591,000 | 1,332,000 | 0.74 | 0.72 | 1.03 | 94.6 |
| Mean | 1,526,500 | 1,307,333 | 0.71 | 0.71 | 1.01 | 93.6 |
| %CV | 4.9% | 4.7% | 4.9% | 4.7% | 1.5% | 1.5% |
In this example, significant ion suppression is observed (Mean Analyte MF = 0.71), but the IS effectively tracks this suppression, resulting in an IS-Normalized MF close to 1.0 with a very low %CV (1.5%), meeting the acceptance criteria of <15%.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. providiongroup.com [providiongroup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Aerius | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 13. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak resolution of 3-Hydroxy desloratadine-d4 in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak resolution of 3-Hydroxy desloratadine-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution for this compound?
Poor peak resolution in the analysis of this compound, a deuterated metabolite of desloratadine, typically stems from several factors. These include peak tailing due to secondary interactions with the stationary phase, co-elution with interfering compounds from the matrix, and suboptimal chromatographic conditions. Because desloratadine and its metabolites are basic compounds, they are prone to interacting with residual silanol groups on silica-based columns, a common cause of peak tailing.[1][2]
Q2: Why is my this compound peak tailing?
Peak tailing for basic compounds like this compound is often caused by secondary silanol interactions.[1][2] Residual, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with the basic amine groups of the analyte. This interaction is a secondary retention mechanism that can delay the elution of a portion of the analyte molecules, resulting in an asymmetrical, tailing peak.[3]
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. 3-Hydroxy desloratadine is a basic compound, and its degree of ionization is highly dependent on the pH.
-
At low pH (e.g., pH 3-4): The analyte will be fully protonated (positively charged). This can lead to strong retention on a C18 column via reversed-phase mechanisms but also increases the potential for strong ionic interactions with residual silanols, which can cause peak tailing.[4][5] However, a low pH can also suppress the ionization of acidic silanols, reducing this unwanted interaction.
-
At neutral or high pH: The analyte will be less protonated or neutral, leading to decreased retention time. While this might reduce interactions with silanols, it can also lead to co-elution with other matrix components.
For desloratadine and its metabolites, acidic mobile phases are commonly used to achieve good retention and sensitivity, with other strategies employed to manage peak tailing.[4][6][7]
Troubleshooting Guides
Issue: Poor Resolution and Co-eluting Peaks
Q: My this compound peak is not well-separated from an interfering peak. What steps can I take to improve resolution?
A: Improving resolution requires modifying the selectivity (α), efficiency (N), or retention (k) of your method. Follow this systematic approach, changing one parameter at a time.
Step-by-Step Guide:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention factor (k) and potentially improve resolution.[8]
-
Change Organic Solvent: If adjusting the ratio is insufficient, switch the organic modifier. Acetonitrile and methanol offer different selectivities and can significantly alter the elution order and spacing of peaks.
-
Modify pH: A small change in the mobile phase pH can alter the ionization state of the analyte or interfering compounds, thus changing selectivity.
-
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution.[9] However, this will increase the total run time.
-
Change Column Chemistry: If mobile phase adjustments are not effective, the stationary phase may not be suitable.
-
Different Reversed-Phase Chemistry: Switch from a standard C18 column to one with a different selectivity, such as a C8, Cyano, or Phenyl-Hexyl phase.[5][7][8][10]
-
Particle Size/Column Length: Using a column with smaller particles or a longer column will increase efficiency (N) and can resolve closely eluting peaks.[8]
-
Table 1: Comparison of Reported Chromatographic Conditions for Desloratadine and its Metabolites
| Parameter | Method 1[7] | Method 2[6] | Method 3[4] |
| Column | CAPCELL PAK C18 (50x2.0mm, 5µm) | C18 (50x2mm) | Chromolith® Speed ROD RP-18 (100x4.6mm) |
| Mobile Phase | 5mM Ammonium formate in Water:Methanol:Acetonitrile (50:30:20) | A: 10mM Ammonium formate in Methanol + 0.2% Formic AcidB: 10mM Ammonium formate in Water + 0.2% Formic Acid | 0.15M SDS, 0.3% TEA, 10% n-Butanol in 0.02M Orthophosphoric acid |
| pH | Not specified | Not specified (acidic due to Formic Acid) | 3.5 |
| Flow Rate | Not specified | 250 µL/min | 1.2 mL/min |
| Mode | Isocratic | Gradient (20-90% A over 3.5 min) | Isocratic |
Issue: Persistent Peak Tailing
Q: I am still observing significant peak tailing after basic mobile phase adjustments. What advanced strategies can I implement?
A: Persistent peak tailing for basic analytes often requires more targeted approaches to mitigate secondary silanol interactions.
Advanced Strategies:
-
Use Mobile Phase Additives: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the stationary phase.[4] The TEA will preferentially interact with the silanols, preventing the analyte from doing so and resulting in a more symmetrical peak.
-
Employ a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. These columns have a much lower concentration of active silanol sites, significantly reducing the potential for unwanted secondary interactions.
-
Check for Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion that resembles tailing. To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely overloading the column.
-
Inspect for System Issues: If all peaks in your chromatogram are tailing, the issue may be physical.[11] Check for a void at the head of the column, a blocked frit, or excessive dead volume in the system tubing and connections.[3]
Experimental Protocols
Protocol: Preparation of a Buffered Mobile Phase to Reduce Peak Tailing
This protocol describes the preparation of a mobile phase similar to one used for the analysis of desloratadine, designed to provide good peak shape for basic compounds.[6]
Objective: To prepare a buffered mobile phase at an acidic pH to control analyte ionization and improve peak shape.
Materials:
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ultrapure water
-
0.45 µm membrane filter
Procedure:
-
Prepare Aqueous Buffer (Mobile Phase B - 10mM Ammonium Formate in Water with 0.2% Formic Acid):
-
Weigh out approximately 0.63 g of ammonium formate and dissolve it in 1 L of ultrapure water to create a 10 mM solution.
-
Add 2 mL of formic acid to the 1 L solution.
-
Mix thoroughly.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
-
-
Prepare Organic Mobile Phase (Mobile Phase A - 10mM Ammonium Formate in Methanol with 0.2% Formic Acid):
-
Weigh out approximately 0.63 g of ammonium formate and dissolve it in 1 L of methanol. This may require sonication to fully dissolve.
-
Add 2 mL of formic acid to the 1 L solution.
-
Mix thoroughly.
-
Filter the organic phase if any particulates are visible.
-
-
System Setup:
-
Place the prepared solutions in the appropriate mobile phase reservoirs of your HPLC/LC-MS system.
-
Thoroughly purge the system with the new mobile phases.
-
Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes before injecting your sample.
-
This buffered system helps maintain a consistent low pH and provides ions that can help shield the analyte from silanol interactions, leading to improved peak symmetry.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmentally benign liquid chromatographic method for concurrent estimation of four antihistaminic drugs applying factorial design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Stability issues of 3-Hydroxy desloratadine-d4 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of 3-Hydroxy desloratadine-d4 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in solution?
A1: For solid this compound, long-term storage at -20°C is recommended.[1] For short-term storage, room temperature is acceptable.[1][2] Once in solution, it is advisable to store the stock solution at -20°C or below and minimize freeze-thaw cycles. For working solutions, fresh preparation is ideal, but they can be stored at 2-8°C for a limited time, depending on the solvent.
Q2: What solvents are suitable for dissolving this compound?
A2: Based on the synthesis of its non-deuterated analog, solvents like methanol and dimethyl sulfoxide (DMSO) are commonly used. For analytical purposes, such as HPLC or LC-MS, the mobile phase components like acetonitrile and methanol are suitable.[3][4] The choice of solvent will depend on the specific application and the required concentration.
Q3: Are there any known incompatibilities for this compound in solution?
Q4: What are the potential signs of degradation of this compound in solution?
A4: Signs of degradation may include a decrease in the peak area or height of the analyte in chromatographic analysis over time, the appearance of new, unexpected peaks in the chromatogram, a change in the color of the solution, or a shift in the retention time.
Q5: How does the deuterium labeling affect the stability of this compound compared to its non-labeled counterpart?
A5: Deuterium labeling generally does not significantly alter the chemical stability of a molecule under typical storage and handling conditions. The primary impact of deuteration is on the metabolic profile of a drug by slowing down metabolic processes involving the cleavage of carbon-deuterium bonds.[2][5] Therefore, the degradation pathways in solution are expected to be similar to the non-deuterated analog.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: I am observing a progressive decrease in the analytical signal (e.g., peak area in LC-MS) of my this compound solution over a series of experiments.
-
Question: Are you preparing your working solutions fresh daily from a stock solution?
-
Answer: If not, the degradation might be occurring in your diluted working solution. It is recommended to prepare fresh working solutions for each experiment.
-
-
Question: How are you storing your stock solution?
-
Answer: Stock solutions should be stored at -20°C or below in tightly sealed vials to prevent solvent evaporation and degradation. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is a good practice.
-
-
Question: What is the pH of your solution?
-
Answer: Extreme pH values can lead to the degradation of desloratadine and its analogs.[4] Ensure the pH of your solution is within a stable range, preferably neutral.
-
-
Question: Are you exposing the solution to light for extended periods?
-
Answer: Photodegradation can be a concern for many organic molecules.[4] Store solutions in amber vials or protect them from light.
-
Issue 2: I am seeing unexpected peaks in my chromatogram that were not present in a freshly prepared sample.
-
Question: Have you considered the possibility of degradation products?
-
Answer: The new peaks could be degradation products of this compound. To confirm this, you can perform a forced degradation study by exposing the solution to stress conditions (e.g., acid, base, heat, oxidation) and monitoring the formation of these peaks.[4]
-
-
Question: Could the new peaks be from the container or solvent?
-
Answer: Ensure that the containers are inert and that the solvent does not contain impurities that could interfere with your analysis. Running a blank (solvent only) can help identify such interferences.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent and under defined storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in the chosen solvent (e.g., methanol, acetonitrile, DMSO) to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Vortex or sonicate until fully dissolved.
-
This is your initial (T=0) stock solution.
-
-
Preparation of Working Solutions and Storage Conditions:
-
Dilute the stock solution with the same solvent to a suitable working concentration for your analytical method (e.g., 1 µg/mL).
-
Aliquot the working solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
For each condition, prepare separate vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.
-
The method should be able to separate the parent compound from potential degradation products.
-
-
Sample Analysis:
-
At each designated time point, retrieve the respective vial from its storage condition.
-
Allow the sample to reach room temperature before analysis.
-
Analyze the sample using the chosen analytical method.
-
Record the peak area or height of this compound.
-
-
Data Analysis:
-
Compare the peak area of the analyte at each time point to the peak area at T=0.
-
Calculate the percentage of the compound remaining at each time point.
-
A significant decrease in the percentage remaining indicates instability under that specific condition.
-
Monitor for the appearance and increase of any new peaks, which may represent degradation products.
-
Experimental Workflow Diagram
Caption: Workflow for a stability assessment study.
Data Presentation
The following table provides a template for presenting stability data for this compound in a solution of 50:50 acetonitrile:water at a concentration of 1 µg/mL. The data presented here is for illustrative purposes only.
| Storage Condition | Time Point (hours) | Remaining this compound (%) | Observations |
| Room Temperature (~25°C) | 0 | 100.0 | - |
| 2 | 99.5 | - | |
| 4 | 98.9 | - | |
| 8 | 97.2 | Small unknown peak at RRT 0.85 | |
| 24 | 92.1 | Increase in unknown peak at RRT 0.85 | |
| 48 | 85.3 | Further increase in unknown peak | |
| Refrigerated (4°C) | 0 | 100.0 | - |
| 2 | 100.1 | - | |
| 4 | 99.8 | - | |
| 8 | 99.6 | - | |
| 24 | 99.2 | - | |
| 48 | 98.5 | - | |
| Frozen (-20°C) | 0 | 100.0 | - |
| 24 | 99.9 | - | |
| 48 | 100.0 | - | |
| 7 days | 99.7 | - | |
| 30 days | 99.5 | - |
References
Technical Support Center: Optimizing Extraction Recovery of 3-Hydroxy desloratadine-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of 3-Hydroxy desloratadine-d4.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Question: My recovery of this compound using SPE is significantly lower than the expected 85%. What are the potential causes and solutions?
Answer:
Low recovery in SPE can stem from several factors throughout the extraction process. Here's a breakdown of potential issues and how to address them:
-
Inadequate Sorbent Selection: The choice of sorbent is critical for effective analyte retention. For this compound, a strong cation exchange (SCX) sorbent is recommended due to the basic nature of the piperidine ring. If you are using a different type of sorbent, such as a non-polar C18, you may experience poor retention and, consequently, low recovery.
-
Solution: Switch to a strong cation exchange (SCX) SPE cartridge. A known effective sorbent is the SPEC SCX.[1]
-
-
Improper Sample pH: For optimal retention on an SCX sorbent, the analyte should be in its positively charged (ionized) state.
-
Solution: Ensure your sample is acidified to a pH at least 2 units below the pKa of the piperidine nitrogen. Diluting the plasma sample in a 2% formic acid solution has been shown to be effective.[1]
-
-
Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.
-
Solution: Use a basic elution solvent to neutralize the charge on the analyte, allowing it to be released from the SCX sorbent. A solution of 4% ammonium hydroxide in a mixture of methanol, acetonitrile, and water (e.g., 45:45:10 v/v/v) is a suitable choice.[1] Ensure you are using an adequate volume of elution solvent; perform a second elution to check if a significant amount of the analyte is still retained on the sorbent.
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough and loss.
-
Solution: Check the manufacturer's specifications for the sorbent capacity. If you suspect overloading, either reduce the sample volume or use a cartridge with a larger sorbent bed.
-
-
High Flow Rate: If the sample or solvents pass through the cartridge too quickly, there may not be sufficient time for the analyte to interact with the sorbent or for the elution solvent to displace it.
-
Solution: Optimize the flow rate for each step of the SPE process (conditioning, loading, washing, and elution). A slow, consistent flow is generally recommended. For vacuum manifolds, a negative pressure of approximately 5 in. Hg is a good starting point.[1]
-
Liquid-Liquid Extraction (LLE) Troubleshooting
Question: I am experiencing low and inconsistent recovery with my LLE protocol for this compound. How can I improve my results?
Answer:
Optimizing an LLE protocol involves careful consideration of the solvent, pH, and extraction technique. Here are common issues and their solutions:
-
Incorrect Solvent Choice: The extraction solvent should have a high affinity for this compound and be immiscible with the sample matrix (typically aqueous).
-
Solution: Ethyl acetate is a commonly used and effective solvent for the extraction of desloratadine and its metabolites.[2] A mixture of chloroform and methanol (e.g., 9:1 v/v) has also been reported for extracting related compounds.
-
-
Suboptimal pH: The pH of the aqueous sample will determine the ionization state of the analyte. For efficient extraction into an organic solvent, the analyte should be in its neutral, un-ionized form.
-
Solution: Adjust the pH of your aqueous sample to be at least 2 pH units above the pKa of the piperidine nitrogen to ensure it is deprotonated and neutral. Basifying the solution to pH 8 or higher with a saturated sodium carbonate (Na2CO3) solution or sodium hydroxide (NaOH) solution is a common practice.
-
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery and high variability.
-
Solution:
-
Avoid vigorous shaking; instead, gently rock or invert the extraction tube.
-
Centrifugation can help to break up emulsions.
-
Adding a small amount of a saturated salt solution (salting out) can also aid in phase separation.
-
-
-
Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers will result in the loss of analyte.
-
Solution: Allow sufficient time for the layers to separate completely. If the interface is not clear, centrifugation can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical expected recovery for this compound?
A1: With an optimized Solid-Phase Extraction (SPE) method using a strong cation exchange (SCX) sorbent, an extraction efficiency of around 85% can be expected from plasma samples.[1] For Liquid-Liquid Extraction (LLE) with ethyl ether, recoveries of over 98% have been reported for 3-OH desloratadine.
Q2: What are the key differences between using SPE and LLE for this extraction?
A2:
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | Generally higher due to specific sorbent-analyte interactions. | Can be less selective, potentially co-extracting more matrix components. |
| Automation | Easily automated for high-throughput applications. | More challenging to automate. |
| Solvent Usage | Typically uses smaller volumes of organic solvents. | Often requires larger volumes of organic solvents. |
| Potential for Emulsions | No risk of emulsion formation. | Emulsion formation can be a significant issue. |
| Reported Recovery | ~85% for an optimized SCX method.[1] | >98% reported with ethyl ether. |
Q3: How can I minimize matrix effects in my LC-MS/MS analysis after extraction?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to minimize them:
-
Improve Sample Cleanup: A more selective extraction method will remove more interfering matrix components. Consider optimizing your SPE wash steps or employing a back-extraction in your LLE protocol.
-
Chromatographic Separation: Ensure that your HPLC or UPLC method provides good separation between this compound and any co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard. When quantifying the unlabeled 3-Hydroxy desloratadine, the use of its deuterated analog helps to compensate for matrix effects as both compounds are expected to behave similarly during extraction and ionization.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, room temperature is generally acceptable. It is also advised to store the compound under an inert atmosphere. To ensure maximum recovery of the product, it is recommended to centrifuge the vial before opening to collect any material that may be in the cap.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
This protocol is adapted from a method for the extraction of desloratadine and 3-hydroxydesloratadine.[1]
Materials:
-
SPEC SCX 15 mg solid-phase extraction plate or cartridges
-
Methanol
-
2% Formic acid in water
-
2% Formic acid in 70:30 (v/v) acetonitrile:methanol
-
4% Ammonium hydroxide in 45:45:10 (v/v/v) methanol:acetonitrile:water
-
Human plasma with EDTA as an anticoagulant
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase for LC-MS/MS analysis)
Procedure:
-
Sorbent Conditioning: Condition the SPE plate/cartridge with 400 µL of methanol followed by 400 µL of 2% formic acid in water.
-
Sample Preparation: Dilute a 250 µL aliquot of the plasma sample with 500 µL of 2% formic acid solution.
-
Sample Loading: Apply the prepared sample to the conditioned SPE plate/cartridge under a vacuum of approximately 5 in. Hg.
-
Washing:
-
Wash the sorbent with 400 µL of 2% formic acid in water.
-
Wash the sorbent with 400 µL of 2% formic acid in 70:30 (v/v) acetonitrile:methanol.
-
-
Elution: Elute the analyte with two aliquots of 200 µL of 4% ammonium hydroxide in 45:45:10 (v/v/v) methanol:acetonitrile:water.
-
Dry Down: Dry the eluent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase for subsequent LC-MS/MS analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting guide for Liquid-Liquid Extraction (LLE).
References
Technical Support Center: Co-elution Problems with Analyte and 3-Hydroxy desloratadine-d4
This guide is intended for researchers, scientists, and drug development professionals who are using 3-Hydroxy desloratadine-d4 as an internal standard in LC-MS/MS analyses and are encountering co-elution or other chromatographic issues with their analyte of interest.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Analyte and this compound show poor peak shape (tailing or fronting).
Q: My chromatogram shows significant peak tailing for both my analyte and the this compound internal standard. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like 3-Hydroxy desloratadine is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of the analyte and internal standard, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analytes. Ensure your column is stable at the chosen pH.
-
Solution 2: Use a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte or this compound, it can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your compounds to ensure a consistent ionization state.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the injection volume or diluting the sample.
-
Problem 2: Retention time of this compound is shifting relative to the analyte.
Q: I'm observing a drift in the retention time of this compound, and it's no longer co-eluting perfectly with my analyte. Why is this happening?
A: While deuterated internal standards are designed to co-elute with the analyte, small differences in their physicochemical properties can lead to slight separation under certain chromatographic conditions. This is sometimes referred to as an "isotopic effect."
Possible Causes & Solutions:
-
Chromatographic "Isotope Effect": Deuterium substitution can slightly alter the polarity of the internal standard compared to the analyte. This can result in a small but noticeable difference in retention time, especially with highly efficient columns or optimized gradients.
-
Solution 1: Adjust Mobile Phase Composition: A slight modification of the organic modifier (e.g., methanol vs. acetonitrile) or the buffer concentration can help to bring the retention times closer together.
-
Solution 2: Modify Gradient Slope: If using a gradient, a shallower gradient around the elution time of the analyte and internal standard can improve their co-elution.
-
-
Column Degradation: Over time, the performance of the HPLC column can degrade, leading to changes in selectivity and retention.
-
Solution: Ensure the column is properly cared for and consider replacing it if performance deteriorates.
-
-
Mobile Phase Preparation Inconsistency: Small variations in the preparation of the mobile phase, especially the pH, can lead to retention time shifts for ionizable compounds.
-
Solution: Ensure consistent and accurate preparation of all mobile phases.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for 3-Hydroxy desloratadine and its deuterated internal standard?
A: The multiple reaction monitoring (MRM) transitions can vary slightly depending on the instrument and source conditions, but common transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxy desloratadine | 327.10 - 327.20 | 275.10 |
| This compound | 331.10 | 279.10 |
| Desloratadine (for reference) | 311.10 - 311.20 | 259.10 - 259.20 |
| Desloratadine-d4 (for reference) | 315.20 | 263.20 |
Data compiled from multiple sources.[1][2]
Q2: Should my analyte and this compound have the exact same retention time?
A: Ideally, yes. The primary purpose of a stable isotope-labeled internal standard is to co-elute with the analyte to compensate for matrix effects and variations in ionization. However, a small, consistent separation is often acceptable, as long as it does not impact the accuracy and precision of the quantitation. Significant or inconsistent shifts in retention time should be addressed.
Q3: How does mobile phase pH affect the retention of my analyte and this compound?
A: 3-Hydroxy desloratadine is a basic compound. In reversed-phase chromatography, the retention of basic compounds is highly dependent on the pH of the mobile phase.
-
At low pH (e.g., pH < 4): The molecule will be protonated (positively charged). This can lead to increased retention on a C18 column if ion-pairing reagents are not used, but it also minimizes unwanted interactions with acidic silanol groups on the silica surface, often resulting in better peak shape.[3][4][5]
-
At higher pH (e.g., pH > 7): The molecule will be in its neutral form, leading to increased retention on a reversed-phase column due to stronger hydrophobic interactions. However, at this pH, residual silanols on the column packing are ionized and can cause peak tailing.[3][4][5]
The following table illustrates the expected impact of mobile phase pH on retention time:
| Condition | Expected Impact on Retention Time of Basic Compounds | Rationale |
| Low pH (e.g., 2.5 - 3.5) | Generally shorter retention, better peak shape. | The compound is ionized, and silanol interactions are suppressed. |
| Mid pH (e.g., 4 - 7) | Variable retention, potential for poor peak shape. | The compound's ionization state may be changing, and silanol interactions can occur. |
| High pH (e.g., > 8) | Longer retention, potential for peak tailing. | The compound is in its neutral, more hydrophobic form, but silanol interactions are more pronounced. |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Improve Peak Shape
This protocol provides a step-by-step guide to adjust the mobile phase pH to mitigate peak tailing.
-
Initial Assessment:
-
Prepare your mobile phase at its current pH.
-
Inject a standard solution containing your analyte and this compound.
-
Observe the peak shape and retention times.
-
-
Low pH Condition:
-
Prepare an aqueous mobile phase component with a pH of approximately 3.0 using an appropriate buffer (e.g., 0.1% formic acid or 10 mM ammonium formate adjusted with formic acid).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the same standard solution.
-
Compare the peak shape and retention times to the initial assessment. You should observe improved peak symmetry.
-
-
High pH Condition (if necessary and column compatible):
-
Prepare an aqueous mobile phase component with a pH of approximately 8.0 using a suitable buffer (e.g., 10 mM ammonium bicarbonate).
-
Equilibrate the column thoroughly.
-
Inject the standard solution.
-
Analyze the impact on retention time and peak shape. This is useful if increased retention is desired, but be mindful of potential peak tailing.
-
Protocol 2: Modifying the Gradient to Resolve Retention Time Shifts
This protocol outlines how to adjust the HPLC gradient to improve the co-elution of the analyte and this compound.
-
Initial Gradient Run:
-
Run your standard gradient method and record the retention times of your analyte and the internal standard.
-
-
Shallow Gradient Adjustment:
-
Identify the time window in which your compounds elute.
-
Modify the gradient to have a shallower slope during this window. For example, if your compounds elute between 2.0 and 2.5 minutes with a gradient of 20% to 80% B over 3 minutes, try flattening the gradient to 40% to 60% B over that same 0.5-minute window.
-
Inject the standard solution and observe the change in separation.
-
The following table provides a hypothetical example of gradient optimization:
| Time (min) | %B (Initial Gradient) | %B (Optimized Gradient) |
| 0.0 | 20 | 20 |
| 1.5 | 20 | 20 |
| 2.5 | 80 | 60 |
| 3.0 | 80 | 80 |
| 3.5 | 20 | 20 |
| 5.0 | 20 | 20 |
Visualizations
Caption: Troubleshooting workflow for co-elution and peak shape problems.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. agilent.com [agilent.com]
Troubleshooting poor signal intensity of 3-Hydroxy desloratadine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity of 3-Hydroxy desloratadine-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a weak or inconsistent signal for my internal standard, this compound. What are the potential causes?
Poor signal intensity or high variability of your deuterated internal standard can stem from several factors throughout the analytical workflow. The most common culprits include inefficient sample extraction, matrix effects, suboptimal instrument parameters, and potential instability of the internal standard. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Q2: How can I determine if my sample preparation method is the cause of the poor signal?
Inefficient extraction can lead to significant loss of the internal standard, resulting in a weak signal. It is essential to evaluate the recovery of this compound from the biological matrix.
Troubleshooting Steps:
-
Evaluate Extraction Recovery: Perform a recovery experiment by comparing the peak area of this compound in a pre-spiked (spiked before extraction) sample to a post-spiked (spiked after extraction) sample in the same matrix.
-
Compare Extraction Techniques: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used. Their efficiency can vary depending on the specific conditions. If recovery is low, consider optimizing the chosen method or switching to the alternative.
-
Optimize Extraction Parameters:
-
For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to ensure optimal partitioning of this compound.
-
For SPE: Ensure the correct sorbent type is used (e.g., C18) and optimize the wash and elution steps to minimize loss of the analyte while effectively removing interferences.
-
Q3: Could matrix effects be suppressing the signal of this compound?
Yes, matrix effects are a common cause of signal suppression in LC-MS/MS analysis. Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's ion source.
Troubleshooting Steps:
-
Assess Matrix Effects: Analyze a sample of blank matrix that has been extracted and then spiked with this compound. Compare the peak area to that of the internal standard in a clean solvent. A significant decrease in the peak area in the matrix sample indicates signal suppression.
-
Improve Chromatographic Separation: Modify your LC method to better separate this compound from interfering matrix components. This can be achieved by:
-
Trying a different analytical column.
-
Adjusting the mobile phase composition and gradient.
-
-
Enhance Sample Cleanup: A more rigorous sample preparation method can help remove interfering substances. If you are using LLE, consider including a back-extraction step. If using SPE, try a more selective sorbent or add extra wash steps.
Q4: How do I optimize the mass spectrometer settings for better this compound signal intensity?
Suboptimal mass spectrometer parameters can lead to poor ionization and fragmentation, resulting in a weak signal.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Infuse a standard solution of this compound directly into the mass spectrometer and optimize the following parameters to maximize the signal of the precursor ion:
-
Ion spray voltage
-
Gas temperatures (nebulizer and auxiliary)
-
Gas flow rates (nebulizer and curtain gas)
-
-
Optimize MRM Transition and Collision Energy:
-
Precursor and Product Ions: Confirm the correct precursor and product ions are being monitored. For this compound, a common transition is m/z 331.10 → 279.10.
-
Collision Energy (CE): The CE should be optimized to produce the most abundant and stable fragment ion. This is a critical parameter that can significantly impact signal intensity. Perform a collision energy optimization experiment by ramping the CE and monitoring the intensity of the product ion.
-
Q5: Is it possible that my this compound is unstable or undergoing isotopic exchange?
Yes, these are important considerations, especially when troubleshooting inconsistent results.
Troubleshooting Steps:
-
Assess Stability: Evaluate the stability of this compound in the stock solution, in the processed samples (autosampler stability), and through freeze-thaw cycles if applicable. Analyze aged samples against freshly prepared standards to check for degradation.
-
Investigate H/D Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent, especially under certain pH conditions. This can lead to a decrease in the deuterated standard's signal and an increase in the signal of the non-deuterated analyte.
-
Analyze a sample of this compound in a blank matrix under your typical sample processing and storage conditions. Monitor for any increase in the signal of unlabeled 3-Hydroxy desloratadine over time.
-
If H/D exchange is suspected, consider adjusting the pH of your mobile phase or sample processing solutions to a more neutral range if the method allows.
-
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for the analysis of 3-Hydroxy desloratadine and its deuterated internal standard based on published literature.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Typical Recovery | ~85% for 3-Hydroxy desloratadine | >98% for 3-OH Desloratadine and 3-OH Desloratadine-d4 |
| Matrix Effect Reduction | Can be highly effective with proper sorbent selection and wash steps. | Can be effective, but may require optimization of solvent and pH. |
| Selectivity | Generally higher, especially with mixed-mode or specific sorbents. | Lower, as it is based on partitioning. |
| Automation Potential | High (e.g., 96-well plates). | Moderate. |
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., Kromasil C18, 150mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile (60:40 V/V) : 10mM Ammonium formate (70:30 V/V) |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (3-Hydroxy desloratadine) | m/z 327.10 → 275.10 |
| MRM Transition (this compound) | m/z 331.10 → 279.10 |
Experimental Protocols
Detailed Protocol for SPE-LC-MS/MS Analysis of 3-Hydroxy desloratadine and this compound in Human Plasma
This protocol is a representative example based on methodologies found in the literature.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Precondition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma sample, add the this compound internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
**W
Impact of pH on 3-Hydroxy desloratadine-d4 stability and chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the stability and chromatography of 3-Hydroxy desloratadine-d4.
Frequently Asked Questions (FAQs)
Q1: What are the known pKa values for the non-deuterated form of 3-Hydroxy desloratadine, and how might they influence the chromatography of the deuterated analog?
A1: The pKa values for desloratadine, the parent compound of 3-Hydroxy desloratadine, are approximately 4.3 for the pyridine nitrogen and 9.7 for the piperidine nitrogen.[1][2] These values are crucial for chromatographic method development. For this compound, which has a similar structure, the mobile phase pH will significantly impact its ionization state, and consequently its retention and peak shape in reversed-phase chromatography.
-
At a pH below 4.3 , the molecule will be fully protonated and carry a positive charge, leading to decreased retention on a C18 column.
-
Between pH 4.3 and 9.7 , the molecule will exist as a zwitterion or a neutral species, which will be more retained.
-
At a pH above 9.7 , the molecule will be deprotonated and may exhibit different chromatographic behavior.
Therefore, controlling the mobile phase pH is critical for achieving reproducible and optimal separation.
Q2: What are the expected degradation pathways for this compound based on studies of desloratadine?
A2: Based on forced degradation studies of desloratadine, this compound is likely susceptible to degradation under basic, oxidative, and thermal stress conditions.[3][4][5] Studies on desloratadine have shown that it is relatively stable under acidic, neutral, and photolytic conditions.[4][5] Therefore, it is crucial to avoid high pH solutions, strong oxidizing agents, and high temperatures during sample preparation and storage.
Q3: How does mobile phase pH affect the peak shape of this compound in reversed-phase HPLC?
A3: The pH of the mobile phase has a significant impact on the peak shape of ionizable compounds like this compound. Operating near one of the pKa values (around 4.3 or 9.7) can lead to peak broadening or splitting, as the analyte may exist in multiple ionization states. To achieve sharp, symmetrical peaks, it is recommended to use a mobile phase pH that is at least 2 units away from the pKa values. For this compound, a mobile phase pH of less than 2.3 or between 6.3 and 7.7 would be ideal to ensure a single ionic form is present.
Troubleshooting Guides
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Add a competitive amine (e.g., triethylamine) to the mobile phase at a low concentration (0.1-0.5%) to block the active sites. Consider using a column with end-capping or a different stationary phase. |
| Mobile phase pH is too close to a pKa value. | Adjust the mobile phase pH to be at least 2 units away from the pKa values of this compound (pKa of desloratadine are ~4.3 and ~9.7).[1][2] | |
| Peak Fronting | Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Peak Splitting | Co-elution with an interfering compound. | Optimize the mobile phase composition or gradient to improve separation. |
| Injector issue or column void. | Perform injector maintenance and check the column for voids. | |
| Dissolution of the sample in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Shifting Retention Times | Inadequate mobile phase buffering. | Ensure the mobile phase buffer has sufficient capacity and is within its effective buffering range. The buffer concentration should typically be between 10-50 mM. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant and consistent column temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. | |
| Column degradation. | Replace the column if it has reached the end of its lifetime. |
Low Signal Intensity or Poor Sensitivity
| Symptom | Potential Cause | Recommended Solution |
| Low Signal | Suboptimal ionization in the mass spectrometer source. | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. This compound is expected to ionize well in positive ion mode. |
| Analyte degradation in the sample or during analysis. | Based on desloratadine stability, avoid high pH and high temperatures.[4] Prepare samples fresh and store them at low temperatures. | |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering matrix components. Consider using a more effective extraction method like solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To evaluate the stability of this compound in solutions of varying pH over time.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., pH 2, 4, 7, 10, 12) using appropriate buffer systems (e.g., phosphate, borate).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Spike a known concentration of the stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C).
-
Time Points: Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Calculate the degradation rate constants and half-lives.
Protocol 2: Evaluation of Mobile Phase pH on the Chromatography of this compound
Objective: To determine the optimal mobile phase pH for the chromatographic analysis of this compound.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5, 7.5) using a consistent buffer system and organic modifier (e.g., 10 mM ammonium formate in water with acetonitrile).
-
Chromatographic System: Use a C18 reversed-phase column.
-
Analysis: Inject a standard solution of this compound using each mobile phase.
-
Data Collection: Record the retention time, peak asymmetry, and theoretical plates for each run.
-
Data Analysis: Compare the chromatographic parameters at each pH to determine the optimal conditions that provide good retention, sharp peak shape, and high efficiency.
Data Presentation
Table 1: Predicted Stability of this compound at Various pH Conditions (Based on Desloratadine Data)
| pH | Condition | Expected Stability | Primary Degradation Pathway |
| < 4 | Acidic | High | Minimal degradation expected |
| 4 - 6 | Weakly Acidic | Moderate to High | Minimal degradation expected |
| 7 | Neutral | Moderate | Some degradation may occur over time |
| > 8 | Basic | Low | Susceptible to base-catalyzed degradation[3][4] |
Table 2: Influence of Mobile Phase pH on Chromatographic Parameters of this compound (Hypothetical Data)
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (Tf) | Theoretical Plates (N) |
| 2.5 | 2.1 | 1.1 | 12000 |
| 3.5 | 3.5 | 1.3 | 10500 |
| 4.5 | 4.8 | 1.8 | 7000 |
| 5.5 | 4.2 | 1.5 | 9000 |
| 6.5 | 3.0 | 1.2 | 11000 |
| 7.5 | 2.5 | 1.1 | 12500 |
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Workflow for optimizing mobile phase pH in the chromatography of this compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Desloratadine Poor Metabolizer Phenotype: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and drug development professionals encountering the poor metabolizer phenotype in desloratadine studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and clear data presentation to facilitate a comprehensive understanding of this pharmacogenetic variation.
Troubleshooting Guide: Addressing Common Experimental Issues
Researchers may encounter specific challenges when studying desloratadine in populations with varying metabolic capacities. This guide provides a structured approach to troubleshooting common issues related to the poor metabolizer phenotype.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected inter-subject variability in desloratadine plasma concentrations. | Presence of poor metabolizers (PMs) within the study cohort. Polymorphisms in UGT2B10 or CYP2C8 genes leading to decreased metabolic activity. | 1. Phenotype or Genotype Subjects: Stratify subjects into normal metabolizers (NMs) and poor metabolizers (PMs). 2. Analyze Data by Subgroups: Perform pharmacokinetic analysis on each subgroup to understand the contribution of metabolic status to variability. 3. Review Inclusion/Exclusion Criteria: Consider refining criteria for future studies based on metabolic status if the variability impacts study objectives. |
| Unexpectedly high desloratadine AUC and Cmax in a subset of subjects. | These subjects are likely poor metabolizers of desloratadine. Decreased formation of the major metabolite, 3-hydroxydesloratadine, leads to drug accumulation.[1][2][3] | 1. Confirm Metabolizer Status: If not already done, perform phenotyping or genotyping for UGT2B10 and CYP2C8. 2. Assess for Adverse Events: Closely monitor these subjects for any potential dose-related adverse events, although studies have generally shown a similar safety profile between PMs and NMs.[1] 3. Dose Adjustment Considerations: For future studies, consider if dose adjustments for known PMs are warranted based on the therapeutic window of desloratadine. |
| Low or undetectable levels of 3-hydroxydesloratadine in some subjects. | This is a key indicator of the poor metabolizer phenotype.[1][4] | 1. Phenotypic Confirmation: This observation can be used as a phenotypic marker to classify subjects as poor metabolizers. 2. Genetic Correlation: Correlate this finding with UGT2B10 and CYP2C8 genotype to establish a genotype-phenotype relationship within your study population. |
| Inconsistent in vitro to in vivo correlation of metabolic pathways. | Initial hypotheses may have focused on incorrect metabolic pathways (e.g., CYP2D6). Desloratadine metabolism is a multi-step process involving both Phase II (UGT) and Phase I (CYP) enzymes.[5][6] | 1. Refine In Vitro Models: Ensure in vitro systems (e.g., human liver microsomes) are competent for both glucuronidation (UGT2B10) and oxidation (CYP2C8). 2. Re-evaluate Enzyme Inhibition Studies: Use specific inhibitors for UGT2B10 and CYP2C8 to confirm their roles in desloratadine metabolism. |
Frequently Asked Questions (FAQs)
1. What is the desloratadine poor metabolizer phenotype?
The desloratadine poor metabolizer phenotype refers to individuals who have a reduced ability to metabolize desloratadine into its major active metabolite, 3-hydroxydesloratadine.[1][4] This is due to genetic variations in the enzymes responsible for its metabolism.
2. Which enzymes are primarily responsible for desloratadine metabolism?
The formation of 3-hydroxydesloratadine involves a two-step process: initial N-glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 (UGT2B10) , followed by 3-hydroxylation by Cytochrome P450 2C8 (CYP2C8) .[5][6]
3. What is the prevalence of the desloratadine poor metabolizer phenotype?
The prevalence of the poor metabolizer phenotype varies significantly across different ethnic populations. Approximate frequencies are:
4. What are the pharmacokinetic consequences of the poor metabolizer phenotype?
Poor metabolizers exhibit significantly altered pharmacokinetics of desloratadine compared to normal metabolizers. This includes:
-
An approximately 6-fold increase in the area under the curve (AUC).[1][7]
-
An approximately 3-fold increase in the maximum plasma concentration (Cmax).[2]
-
A prolonged elimination half-life.
5. Are there significant safety concerns for poor metabolizers of desloratadine?
Despite the increased exposure to desloratadine, clinical studies have generally not observed an increased risk of adverse events in poor metabolizers compared to normal metabolizers.[1][4] However, monitoring for potential exposure-related side effects is recommended.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic differences between desloratadine normal and poor metabolizers.
| Pharmacokinetic Parameter | Normal Metabolizers (NM) | Poor Metabolizers (PM) | Fold-Increase (PM vs. NM) | Reference |
| AUC (Area Under the Curve) | Varies by study | ~6-fold higher than NM | ~6x | [1][7] |
| Cmax (Maximum Concentration) | Varies by study | ~3-fold higher than NM | ~3x | [2] |
| t1/2 (Elimination Half-Life) | ~27 hours | Can be significantly prolonged | Variable |
Experimental Protocols
1. Phenotyping of Desloratadine Metabolizer Status
-
Objective: To classify subjects as normal or poor metabolizers based on the plasma concentration ratio of 3-hydroxydesloratadine to desloratadine.
-
Methodology:
-
Administer a single oral dose of desloratadine (e.g., 5 mg) to subjects.
-
Collect serial blood samples over a specified period (e.g., up to 72 hours).
-
Analyze plasma samples for desloratadine and 3-hydroxydesloratadine concentrations using a validated LC-MS/MS method.
-
Calculate the Area Under the Curve (AUC) for both the parent drug and the metabolite.
-
Classification: Subjects with a 3-hydroxydesloratadine to desloratadine AUC ratio of less than 0.1 are classified as poor metabolizers.[1]
-
2. Genotyping of CYP2C8 and UGT2B10
-
Objective: To identify genetic polymorphisms in CYP2C8 and UGT2B10 associated with the poor metabolizer phenotype.
-
Methodology: A generalized PCR-based approach is outlined below. Specific primers and probes would need to be designed for the target single nucleotide polymorphisms (SNPs).
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercial kit.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, MgCl2, and reaction buffer.
-
Add forward and reverse primers specific to the region of the target SNP in CYP2C8 or UGT2B10.
-
Add the extracted DNA to the master mix.
-
Perform PCR using a thermal cycler with appropriate annealing and extension temperatures for the specific primers.
-
-
Genotype Analysis:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
Digest the PCR product with a restriction enzyme that specifically cuts one of the alleles.
-
Separate the resulting DNA fragments by gel electrophoresis. The fragment pattern will indicate the genotype.
-
-
TaqMan® SNP Genotyping Assay (Real-Time PCR):
-
Use a pre-designed or custom TaqMan® assay containing allele-specific fluorescently labeled probes.
-
Perform real-time PCR. The resulting fluorescence will determine the genotype.
-
-
Sanger Sequencing:
-
Sequence the PCR product to directly identify the nucleotide at the SNP position.
-
-
-
Visualizations
Caption: Metabolic pathway of desloratadine to 3-hydroxydesloratadine.
Caption: Troubleshooting workflow for high pharmacokinetic variability in desloratadine studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prevalence of Desloratadine Slow-metabolizer Phenotype and Food-dependent Pharmacokinetics of Desloratadine in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of 3-Hydroxydesloratadine Using its Deuterated Analog as an Internal Standard
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of methodologies for the quantification of 3-Hydroxydesloratadine, a primary active metabolite of Desloratadine, utilizing its deuterated stable isotope, 3-Hydroxy desloratadine-d4, as an internal standard. The performance of this internal standard will be compared with other commonly used deuterated analogs, supported by experimental data from various studies.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard (IS) is critical to account for the variability in sample preparation and instrument response. Deuterated stable isotopes are considered the gold standard for mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte. Here, we compare the performance of methods using this compound and other deuterated standards for the analysis of 3-Hydroxydesloratadine and its parent drug, Desloratadine.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method 1: Using this compound & Desloratadine-d4 | Method 2: Using Desloratadine-d5 | Method 3: Using [(2)H(4)]desloratadine & [(2)H(4)]3-OH desloratadine |
| Analyte(s) | Desloratadine & 3-Hydroxydesloratadine | Desloratadine & 3-Hydroxydesloratadine | Desloratadine & 3-Hydroxydesloratadine |
| Internal Standard(s) | This compound, Desloratadine-d4 | Desloratadine-d5[1][2] | [(2)H(4)]desloratadine, [(2)H(4)]3-OH desloratadine[1][3] |
| Linearity Range | 50.0 - 10,000 pg/mL | 100 - 11,000 pg/mL[1][2] | 0.05 - 10 ng/mL[1][3] |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL | 100 pg/mL[2] | 0.05 ng/mL (50 pg/mL)[1][3] |
| Intra-day Precision (%CV) | < 5.71% | 4.6% (DES), 5.1% (3-OHD) at LLOQ[2] | Not explicitly stated |
| Inter-day Precision (%CV) | < 5.47% | 1.3 - 7.8%[2] | 2.6 - 9.8% (DES), 3.1 - 11.1% (3-OHD)[4] |
| Intra-day Accuracy | -6.67 to 5.00% | 100.4% (DES), 99.9% (3-OHD) at LLOQ[2] | Not explicitly stated |
| Inter-day Accuracy | -7.80 to 2.60% | 95.1 - 97.9%[2] | Better than 94.7% (DES), 94.0% (3-OHD)[4] |
| Extraction Recovery | Not explicitly stated | ~74.6% (DES), ~69.3% (3-OHD)[2] | ~85%[5] |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction[1][2] | Liquid-Liquid Extraction[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are the summarized experimental protocols from the compared studies.
Method 1: Liquid-Liquid Extraction with this compound and Desloratadine-d4
-
Sample Preparation: Analytes and the internal standards (Desloratadine-d4 and this compound) were extracted from human plasma using a liquid-liquid extraction procedure.[6]
-
Chromatography: Chromatographic separation was achieved on a Kromasil C18 column (150mm x 4.6mm, 5µm) with an isocratic mobile phase consisting of a mixture of Methanol:Acetonitrile (60:40 V/V) and 10mM Ammonium formate (70:30 V/V) at a flow rate of 1.0 mL/min.[6]
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer with a turbo ion spray source in positive ionization mode. The multiple reaction monitoring (MRM) transitions were m/z 311.10 → 259.20 for Desloratadine, m/z 327.10 → 275.10 for 3-Hydroxydesloratadine, m/z 315.20 → 263.20 for Desloratadine-d4, and m/z 331.10 → 279.10 for this compound.[6]
Method 2: Solid-Phase Extraction with Desloratadine-d5
-
Sample Preparation: A solid-phase extraction (SPE) method was employed for sample preparation.[1][2]
-
Chromatography: An analytical column (Hypurity Advance, 50 x 4.6 mm, 5-µm) was used with a mobile phase mixture of solution A and B (90:10) at a flow rate of 1 mL/min. The total run time was 5 minutes.[2]
-
Mass Spectrometry: An AB SCIEX API-4000 triple quadrupole mass spectrometer with a turbo ion spray source was used in positive ion mode.[2]
Method 3: Liquid-Liquid Extraction with [(2)H(4)]desloratadine and [(2)H(4)]3-OH desloratadine
-
Sample Preparation: Sample preparation was conducted using liquid-liquid extraction with ethyl ether.[1][3]
-
Chromatography: A CAPCELL PAK C18 column (50 mm x 2.0mm, 5 µm) was used for chromatographic separation. The mobile phase consisted of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20).[1][3]
-
Mass Spectrometry: A Sciex API3000 was used for detection via positive ion electrospray tandem mass spectrometry.[1][3]
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different analytical choices, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Internal Standards for Desloratadine Bioanalysis: Focus on 3-Hydroxy desloratadine-d4
In the realm of pharmacokinetic and bioanalytical studies, the precise quantification of drug molecules and their metabolites is paramount. For antihistamines like desloratadine and its active metabolite, 3-hydroxy desloratadine, the use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving accurate and reliable results.[1][2] This guide provides a comparative overview of 3-Hydroxy desloratadine-d4 and other commonly employed deuterated internal standards, supported by experimental data to aid researchers in selecting the most appropriate standard for their analytical needs.
The Critical Role of Internal Standards
Internal standards are essential in LC-MS/MS analysis to correct for variability introduced during sample preparation and analysis, such as matrix effects (ion suppression or enhancement), extraction inconsistencies, and injection volume variations.[3] An ideal internal standard should mimic the analyte's physicochemical properties and behavior throughout the entire analytical process.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are considered the most suitable choice as they are chemically identical to the analyte but have a different mass, allowing for their distinction by the mass spectrometer.[1][4]
Performance Comparison of Deuterated Internal Standards
Table 1: Bioanalytical Method Performance using Desloratadine-d5 as an Internal Standard for Desloratadine and 3-Hydroxy desloratadine
| Parameter | Analyte | LQC | MQC | HQC | LLOQ | Reference |
| Intra-day Precision (%CV) | Desloratadine | 2.0 | 0.7 | 1.1 | 2.7 | [5] |
| 3-Hydroxy desloratadine | 5.1 | - | - | 5.1 | [1] | |
| Inter-day Precision (%CV) | Desloratadine | 0.7 | 0.9 | 1.4 | 2.7 | [5] |
| 3-Hydroxy desloratadine | 5.0 | - | - | 5.0 | [1] | |
| Intra-day Accuracy (%) | Desloratadine | 102.4 | 101.4 | 101.9 | 104.8 | [5] |
| 3-Hydroxy desloratadine | 99.9 | - | - | 99.9 | [1] | |
| Inter-day Accuracy (%) | Desloratadine | 100.8 | 99.5 | 100.2 | 104.8 | [5] |
| 3-Hydroxy desloratadine | 100.0 | - | - | 100.0 | [1] | |
| Recovery (%) | Desloratadine | 89.6 | 90.2 | 91.2 | - | [5] |
| 3-Hydroxy desloratadine | 70.4 | 69.6 | 68.1 | - | [1] | |
| Matrix Effect (%CV) | Desloratadine & 3-Hydroxy desloratadine | LQC: 2.0, 2.2 | - | HQC: 0.9, 1.4 | - | [1] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification. Data for 3-Hydroxy desloratadine is from a separate study that also utilized a deuterated internal standard.
Table 2: Bioanalytical Method Performance using a Combination of [(2)H(4)]desloratadine and [(2)H(4)]3-OH desloratadine as Internal Standards
| Parameter | Analyte | Concentration Range (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Overall Method Performance | Desloratadine | 0.05 - 10 | Not explicitly stated for individual IS | Not explicitly stated for individual IS | [6] |
| 3-Hydroxy desloratadine | 0.05 - 10 | Not explicitly stated for individual IS | Not explicitly stated for individual IS | [6] |
This study validated a method using both deuterated parent and metabolite internal standards, demonstrating the approach's suitability for simultaneous quantification. However, it does not provide separate performance data for each internal standard.
Experimental Protocols
The following are summaries of the experimental protocols from the cited studies.
Protocol 1: Quantification of Desloratadine and 3-Hydroxy desloratadine using Desloratadine-d5 Internal Standard [1]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatography: Hypurity Advance C18 column (50 x 4.6 mm, 5-μm).
-
Mobile Phase: A mixture of solution A (acetonitrile and methanol, 40:60) and solution B (methanol and water, 90:10) in a 90:10 ratio.
-
Detection: Triple quadrupole mass spectrometer with positive ion electrospray ionization.
-
MRM Transitions: Desloratadine (311.03/259.10), 3-Hydroxy desloratadine (326.97/274.97), and Desloratadine-d5 (316.02/264.20).
Protocol 2: Quantification of Desloratadine using Desloratadine-d5 Internal Standard [5]
-
Sample Preparation: Liquid-liquid extraction (LLE).
-
Chromatography: Xbridge C18 column (50 mm × 4.6 mm, 5 μm).
-
Mobile Phase: 10 mM ammonium formate: methanol (20:80, v/v).
-
Detection: Triple quadrupole mass spectrometer with positive ion electrospray ionization.
-
MRM Transitions: Desloratadine (m/z 311.2→259.2) and Desloratadine-d5 (m/z 316.2→264.3).
Protocol 3: Simultaneous Determination of Desloratadine and 3-Hydroxydesloratadine using [(2)H(4)]desloratadine and [(2)H(4)]3-OH desloratadine [6]
-
Sample Preparation: Liquid-liquid extraction with ethyl ether.
-
Chromatography: CAPCELL PAK C18 column (50 mm x 2.0mm, 5 microm).
-
Mobile Phase: 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20).
-
Detection: Positive ion electrospray tandem mass spectrometry.
Key Considerations for Internal Standard Selection
The choice of internal standard can significantly impact the robustness and reliability of a bioanalytical method.
-
Structural Similarity: A stable isotope-labeled internal standard that is structurally identical to the analyte is the ideal choice. For the analysis of 3-hydroxy desloratadine, this compound is theoretically the most suitable internal standard as it will have the closest chromatographic retention time and ionization response to the analyte.
-
Co-elution: Co-elution of the analyte and internal standard is crucial for effective compensation of matrix effects.[3] While Desloratadine-d5 can be used for the analysis of both desloratadine and 3-hydroxy desloratadine, slight differences in retention times between 3-hydroxy desloratadine and Desloratadine-d5 could potentially lead to differential matrix effects in some instances.[7]
-
Metabolic Stability: The internal standard should be metabolically stable and not undergo any in-source fragmentation or conversion to the analyte.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative evaluation of internal standards in a bioanalytical method.
Caption: Workflow for comparing internal standards.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the quantification of 3-hydroxy desloratadine, its deuterated analog, this compound, is theoretically the most suitable choice due to its identical chemical structure and expected co-elution, which provides the most effective compensation for analytical variability. The presented data from various studies demonstrate that high-quality results can be obtained using different deuterated internal standards. However, for optimal performance and to minimize the risk of differential matrix effects, the use of an internal standard that is a stable isotope-labeled version of the specific analyte of interest is highly recommended. Researchers should carefully validate their chosen internal standard to ensure it meets the stringent requirements for accuracy, precision, and reliability demanded in regulated bioanalysis.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
The Role of 3-Hydroxy Desloratadine-d4 in Ensuring Analytical Accuracy and Precision
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For the quantification of 3-Hydroxy desloratadine, an active metabolite of the antihistamine desloratadine, the deuterated analog 3-Hydroxy desloratadine-d4 serves as an ideal internal standard. Its chemical and physical properties closely mimic the analyte of interest, allowing it to effectively compensate for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.
Comparative Performance of Deuterated Internal Standards
Several studies have validated LC-MS/MS methods for the simultaneous determination of desloratadine and 3-Hydroxy desloratadine in biological matrices, employing various deuterated internal standards. The data consistently demonstrates that these internal standards, including this compound, yield excellent accuracy and precision, well within the acceptance criteria set by regulatory bodies like the FDA.
Below is a summary of performance data from various studies, showcasing the accuracy and precision achieved using deuterated internal standards for the quantification of 3-Hydroxy desloratadine.
| Internal Standard | Analyte | Concentration | Accuracy (% Nominal / % Bias) | Precision (%CV) |
| [2H(4)]3-OH desloratadine | 3-OH desloratadine | LLOQ (25 pg/mL) | +3.4% (%bias) | 10.9% |
| [2H(4)]3-OH desloratadine | 3-OH desloratadine | 75 pg/mL (Low QC) | -11.5% to -4.8% (%bias) | ≤6.3% |
| [2H(4)]3-OH desloratadine | 3-OH desloratadine | 1000 pg/mL (Mid QC) | -11.5% to -4.8% (%bias) | ≤6.3% |
| [2H(4)]3-OH desloratadine | 3-OH desloratadine | 7500 pg/mL (High QC) | -11.5% to -4.8% (%bias) | ≤6.3% |
| Desloratadine-D5 | 3-OH desloratadine | LLOQ (100 pg/mL) | 99.9% (% nominal) | 5.1% |
| Desloratadine-D5 | 3-OH desloratadine | Low QC (284 pg/mL) | 100% (% nominal) | 5% |
| Desloratadine-D5 | 3-OH desloratadine | Medium QC (4500 pg/mL) | 100% (% nominal) | 5% |
| Desloratadine-D5 | 3-OH desloratadine | High QC (9000 pg/mL) | 100% (% nominal) | 5% |
| This compound | 3-OH desloratadine | LLOQ QC (50.0 pg/mL) | -6.00% to -0.25% (%bias) | < 6.68% |
| This compound | 3-OH desloratadine | Low QC | -7.80% to 2.60% (%bias) | < 5.47% |
| This compound | 3-OH desloratadine | Medium QC | -4.00% to 3.75% (%bias) | < 5.10% |
| This compound | 3-OH desloratadine | High QC | -6.67% to 5.00% (%bias) | < 5.71% |
Data compiled from multiple sources.[1][2][3] Note that LLOQ stands for Lower Limit of Quantitation, and QC stands for Quality Control.
The data clearly indicates that methods using deuterated internal standards, including this compound, consistently meet the stringent requirements for bioanalytical method validation, with precision values (%CV) generally below 15% and accuracy values (%bias) within ±15% of the nominal concentrations.[2][4]
Experimental Methodologies
The successful application of this compound as an internal standard is underpinned by well-defined experimental protocols. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The primary goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., human plasma) and remove potential interferences. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up complex samples.[1][2][5] An automated 96-well SPE format is often employed for high-throughput analysis.[2]
-
Liquid-Liquid Extraction (LLE): This technique is also utilized for the extraction of desloratadine and its metabolites from plasma.[3]
Chromatographic Separation
Liquid chromatography is used to separate the analyte and internal standard from other components in the extracted sample before they enter the mass spectrometer.
-
Column: A C18 column is frequently used for the separation.[3][6]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and an aqueous buffer like ammonium formate.[3][6] The use of a gradient elution can optimize the separation.[5]
-
Flow Rate: The flow rate is typically maintained around 1.0 mL/min.[1][3]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low concentrations of drugs and their metabolites in biological fluids.
-
Ionization: Positive ion electrospray ionization (ESI) is a common ionization technique for these compounds.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high specificity.[3]
-
MRM Transitions:
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of 3-Hydroxy desloratadine.
Caption: Role of the internal standard in ensuring accuracy.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 4. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Bioanalytical Methods for Desloratadine and its Metabolite Using 3-Hydroxy desloratadine-d4
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma. A key focus is the utilization of 3-Hydroxy desloratadine-d4 as a stable isotope-labeled internal standard (SIL-IS), a common practice in pharmacokinetic and bioequivalence studies to ensure accuracy and precision.[1][2] This document summarizes quantitative data from various validated methods, details experimental protocols, and presents a generalized workflow for bioanalytical method validation.
Data Presentation: A Comparative Summary of Validated LC-MS/MS Methods
The following table summarizes the performance characteristics of different LC-MS/MS methods developed and validated for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma. The methods presented utilize different internal standards, allowing for an indirect comparison of their performance.
| Parameter | Method 1 (using this compound & Desloratadine-d4 as IS) | Method 2 (using Desloratadine-d5 as IS) | Method 3 (using Desloratadine-d5 & 3-OH desloratadine-d4 as IS) |
| Analytes | Desloratadine, 3-Hydroxydesloratadine | Desloratadine, 3-OH desloratadine | Desloratadine, 3-OH Desloratadine |
| Internal Standards (IS) | Desloratadine-d4, this compound[3] | Desloratadine-d5[4] | Desloratadine-d5, 3-OH desloratadine-d4[5] |
| Linearity Range | 50.0 pg/mL to 10000 pg/mL | 100-11,000 pg/ml[4] | 50-10000 pg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL | 100 pg/ml[4] | 50 pg/mL[5] |
| Intra-day Precision (%CV) | < 5.71% | Desloratadine: 4.6%, 3-OHD: 5.1% (at LLOQ)[4] | Not explicitly stated, but method was found to be precise.[5] |
| Inter-day Precision (%CV) | < 5.47% | Desloratadine: 4.4%, 3-OHD: 5.0%[4] | Not explicitly stated, but method was found to be precise.[5] |
| Intra-day Accuracy | -6.67% to 5.00% | Desloratadine: 100.4%, 3-OHD: 99.9% (at LLOQ)[4] | Not explicitly stated, but method was found to be accurate. |
| Inter-day Accuracy | -7.80% to 2.60%[6] | Desloratadine: 100.1%, 3-OHD: 100.0%[4] | Inter-run accuracy(%Bias) ranged from -5.54 to -2.55% for desloratadine and -0.48 to -8.04% for 3-OH Desloratadine.[5] |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE)[4] | Solid-Phase Extraction (SPE)[5] |
| Recovery | Not explicitly stated | >98% for all analytes and internal standards.[5][7] | Not explicitly stated, but a similar method reported recoveries of 78.8% to 82.0% for desloratadine.[5] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table. These protocols provide a basis for understanding the experimental conditions under which the comparative data was generated.
Method 1: LC-MS/MS with LLE using Desloratadine-d4 and this compound
-
Sample Preparation (Liquid-Liquid Extraction) : Analytes and their deuterated internal standards (Desloratadine-d4 and this compound) were extracted from K3EDTA human plasma.[6]
-
Chromatographic Separation :
-
Mass Spectrometry :
Method 2: LC-MS/MS with SPE using Desloratadine-d5
-
Sample Preparation (Solid-Phase Extraction) : A solid-phase extraction method was employed for sample preparation.[4]
-
Chromatographic Separation :
-
Mass Spectrometry :
Method 3: UPLC-MS/MS with SPE using Desloratadine-d5 and 3-OH desloratadine-d4
-
Sample Preparation (Solid-Phase Extraction) : Samples were extracted using a solid-phase extraction (SPE) technique.[5][7]
-
Chromatographic Separation :
-
Mass Spectrometry : Detection was performed using tandem mass spectrometry.[5] The overall recoveries for Desloratadine, Desloratadine D5, 3-OH Desloratadine, and 3-OH Desloratadine D4 were found to be greater than 98%.[5][7]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to the cross-validation of these bioanalytical methods.
Caption: Bioanalytical Workflow for Pharmacokinetic Studies.
Caption: Cross-Validation Logic between Analytical Methods.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Guide to Inter-laboratory Comparison of Desloratadine Quantification
This guide provides a comparative overview of various analytical methods for the quantification of desloratadine, a tricyclic antihistamine. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the performance of different techniques based on published experimental data.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods used for desloratadine quantification. Data has been compiled from various studies to facilitate a comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Comparison of High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | RP-UPLC Method |
| Linearity Range | 8–24 µg/mL[1][2] | 5–75 µg/mL[3] | 0.254–76.194 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9975[1][2] | 0.999[3] | > 0.999[4] |
| Accuracy (% Recovery) | 98.29% to 99.37%[1][2] | Not explicitly stated | 98.9% to 102.0%[4] |
| Precision (% RSD) | Intraday: 0.50-1.03, Interday: 0.15-0.64[1][2] | Not explicitly stated | < 0.9% (Repeatability), < 1.3% (Intermediate)[4] |
| Limit of Detection (LOD) | Not explicitly stated | 1.28 µg/mL[3] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 3.89 µg/mL[3] | Not explicitly stated |
| Retention Time | 5.79 min[1][2] | Not explicitly stated | Not explicitly stated |
Table 2: Comparison of Mass Spectrometry, Spectrophotometry, and HPTLC Methods
| Parameter | LC-MS/MS Method | Spectrophotometry Method | HPTLC-Densitometry Method |
| Linearity Range | 100–11,000 pg/mL[5] | Not explicitly stated | Not explicitly stated, but linear dependence observed[6] |
| Correlation Coefficient (r²) | Not explicitly stated | 0.9998[7] | ≥ 0.9999[6] |
| Accuracy (% Nominal at LLOQ) | 100.4%[5] | Mean recovery did not statistically deviate from 100%[7] | Not explicitly stated |
| Precision (% CV at LLOQ) | 4.6%[5] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 100 pg/mL[5] | Not explicitly stated | Not explicitly stated |
| Wavelength | N/A | 282 nm[7] | 276 nm[8] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To quantify desloratadine in tablet dosage form.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a standard stock solution of desloratadine.
-
For tablet analysis, weigh and powder the tablets.
-
Dissolve a portion of the powder equivalent to a known amount of desloratadine in the mobile phase.
-
Filter the solution before injection into the HPLC system.
-
-
Quantification: The amount of desloratadine is determined by comparing the peak area of the sample to that of the standard solution[2].
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To determine the concentration of desloratadine and its metabolite, 3-OH desloratadine, in human plasma.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation:
-
Calibration and Quality Control:
-
Validation: The method is validated for accuracy, precision, sensitivity, selectivity, and stability to meet regulatory requirements[5].
3. UV-Visible Spectrophotometry
-
Objective: To assay desloratadine in tablets.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Test Solution Preparation: Twenty tablets are ground into a homogeneous powder. A specific amount of the powder is dissolved in 0.1 M hydrochloric acid, sonicated for 15 minutes, and then filtered[7].
-
Reference Solution Preparation: A known amount of desloratadine reference standard is dissolved in 0.1 M hydrochloric acid[7].
-
Measurement: The absorbance of both the test and reference solutions is measured at a wavelength of 282 nm, using 0.1 M hydrochloric acid as a blank[7].
-
-
Quantification: The content of desloratadine in the tablets is calculated based on the absorbance values of the test and reference solutions[7].
Visualizations
Caption: A generalized workflow for the quantification of desloratadine.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
The Decisive Advantage: 3-Hydroxy Desloratadine-d4 Outperforms Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of drug metabolites is paramount. In the bioanalysis of 3-hydroxydesloratadine, the active metabolite of the widely used antihistamine desloratadine, the choice of internal standard is a critical factor influencing data quality. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled internal standard, 3-Hydroxy desloratadine-d4, against that of a non-deuterated (analog) internal standard. The evidence, supported by experimental data, unequivocally demonstrates the superiority of the deuterated standard in ensuring the accuracy, precision, and robustness of bioanalytical methods.
Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" in quantitative mass spectrometry. By incorporating stable isotopes, such as deuterium (d), the internal standard becomes chemically identical to the analyte, 3-hydroxydesloratadine. This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences the same effects during sample extraction, handling, and ionization. This co-behavior allows for highly effective compensation for matrix effects and other sources of analytical variability, leading to more reliable and accurate results.
Non-deuterated internal standards, typically structural analogs of the analyte, are a less expensive alternative. However, their different chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in inadequate compensation for matrix effects, ultimately compromising the accuracy and precision of the analytical method.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The superior performance of a deuterated internal standard is evident when examining key bioanalytical validation parameters. The following tables summarize the expected performance of a bioanalytical method for 3-hydroxydesloratadine using this compound versus a hypothetical, yet typical, non-deuterated internal standard. The data for the deuterated standard is based on validated methods for the analysis of desloratadine and its 3-hydroxy metabolite.
| Validation Parameter | This compound (Deuterated IS) | Non-Deuterated (Analog) IS (Expected) | Performance Implication |
| Accuracy (% Bias) | Typically within ± 5% | Can exceed ± 15% | Deuterated IS provides significantly higher accuracy due to superior compensation for matrix and recovery variations. |
| Precision (% CV) | Typically < 10% | Can be > 15% | The use of a deuterated IS results in markedly better precision, as it more closely tracks the analyte's behavior throughout the analytical process. |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | The near-identical nature of the deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization and more reliable data. |
| Recovery Variability (% CV) | Low (<10%) | Higher (>15%) | A deuterated IS reliably tracks the analyte's recovery throughout sample preparation, leading to more consistent results than a structural analog. |
Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards.
Delving into the "Why": Experimental Insights
The enhanced performance of this compound is rooted in its ability to mitigate the challenges inherent in bioanalysis, particularly the "matrix effect." The matrix effect is the suppression or enhancement of the analyte's ionization by co-eluting components from the biological sample (e.g., plasma, urine).
A study validating an LC-MS/MS method for desloratadine and 3-hydroxydesloratadine using a deuterated internal standard (desloratadine-d5) demonstrated excellent accuracy and precision. The accuracy at the lower limit of quantification (LLOQ) for 3-hydroxydesloratadine was 99.9%, with a precision (%CV) of 5.1%.[1] Furthermore, the matrix effect was significantly reduced, with the %CV of the matrix effect at low and high-quality control levels being 2.2% and 1.4%, respectively.[1] This high level of performance is difficult to achieve with a non-deuterated internal standard, which would be expected to show greater variability in the presence of matrix effects.
Experimental Protocols: The Foundation of Reliable Data
To objectively evaluate the performance of an internal standard, a series of validation experiments are conducted. The following are detailed methodologies for key experiments.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank biological matrix with a known amount of 3-hydroxydesloratadine.
-
For each concentration level, analyze at least five replicates on the same day (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).
-
Calculate the concentration of 3-hydroxydesloratadine in each QC sample using a calibration curve.
-
Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration (% bias). The acceptance criterion is typically within ±15% (±20% at the LLOQ).
-
Precision is expressed as the coefficient of variation (%CV). The acceptance criterion is typically ≤15% (≤20% at the LLOQ).
-
Matrix Effect Evaluation
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
-
Methodology:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the extract is then spiked with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and internal standard before extraction.
-
-
Analyze all samples and compare the peak areas of the analyte and internal standard in the different sets.
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the neat solution (Set A).
-
The internal standard-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard. The %CV of the IS-normalized MF across the different matrix sources should be ≤15%.
-
Recovery Assessment
-
Objective: To determine the efficiency of the extraction procedure.
-
Methodology:
-
Compare the peak area of the analyte from the pre-extraction spiked samples (Set C from the matrix effect experiment) to the peak area of the analyte from the post-extraction spiked samples (Set B).
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100.
-
While 100% recovery is not required, it should be consistent and reproducible across different concentration levels.
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for comparing internal standards and the metabolic pathway of desloratadine.
Caption: Experimental Workflow for Internal Standard Comparison.
Caption: Metabolic Pathway of Desloratadine.
Conclusion: An Unmistakable Choice for Quality Data
References
A Comparative Guide to the Linearity and Sensitivity of Bioanalytical Assays Utilizing 3-Hydroxy Desloratadine-d4
For researchers and scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of bioanalytical assays employing 3-Hydroxy desloratadine-d4 as an internal standard, with a focus on the critical performance metrics of linearity and sensitivity. The data presented herein is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering an objective overview to aid in the selection of the most suitable analytical approach for your research needs.
Performance Comparison of Internal Standards
The choice of internal standard is critical for the robustness and accuracy of a bioanalytical assay. Deuterated analogs of the analyte are often preferred due to their similar physicochemical properties and co-elution with the analyte, which helps to compensate for variability in sample preparation and instrument response. In the analysis of 3-Hydroxydesloratadine, both this compound and other deuterated standards, such as desloratadine-d5, have been successfully employed. The following tables summarize the linearity and sensitivity data from studies utilizing these internal standards.
Table 1: Linearity of Assays for 3-Hydroxydesloratadine Analysis
| Internal Standard | Analyte(s) | Calibration Curve Range (ng/mL) | Regression Model | Correlation Coefficient (r) | Reference |
| [²H₄]3-OH desloratadine | Desloratadine and 3-OH desloratadine | 0.05 - 10 | Quadratic (1/concentration) | Not Reported | [1][2][3] |
| Desloratadine-d5 | Desloratadine and 3-OH desloratadine | 0.1 - 11 | Quadratic (1/x²) | > 0.99 | [1][4] |
| Desloratadine-d5 | Desloratadine | 0.0401 - 8.005 | Not Reported | > 0.999 | [5] |
| Not Specified | Desloratadine and 3-OH desloratadine | 0.025 - 10 | Not Reported | Not Reported | [6][7] |
Table 2: Sensitivity of Assays for 3-Hydroxydesloratadine Analysis
| Internal Standard | Analyte(s) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| [²H₄]3-OH desloratadine | Desloratadine and 3-OH desloratadine | 0.05 | Not Reported | [1][2][3] |
| Desloratadine-d5 | Desloratadine and 3-OH desloratadine | 0.1 | Not Reported | [1][4] |
| Desloratadine-d5 | Desloratadine | 0.0401 | Not Reported | [5] |
| Not Specified | Desloratadine and 3-OH desloratadine | 0.025 | Not Reported | [6][7] |
Experimental Workflows and Protocols
The successful implementation of a bioanalytical assay is highly dependent on a well-defined and validated experimental protocol. The following diagram illustrates a typical workflow for the quantification of 3-Hydroxydesloratadine in plasma samples using an internal standard.
Detailed Experimental Protocols
Below are representative experimental protocols derived from the cited literature for the analysis of 3-Hydroxydesloratadine in human plasma.
Method 1: Using [²H₄]3-OH desloratadine as Internal Standard [1][2][3]
-
Sample Preparation: Liquid-liquid extraction with ethyl ether.
-
Chromatography:
-
Column: CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm).
-
Mobile Phase: 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20, v/v/v).
-
-
Mass Spectrometry:
-
Instrument: Sciex API3000.
-
Ionization: Positive ion electrospray.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: Using Desloratadine-d5 as Internal Standard [1][4]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Details not specified in the provided abstract.
-
Mass Spectrometry: Details not specified in the provided abstract.
Method 3: High Sensitivity Method Using Desloratadine-d5 [5]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
Column: BDS Hypersil C8 (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and ammonium formate (pH 4.3; 5mM) (60:40, v/v).
-
-
Mass Spectrometry:
-
Ionization: Turbo ion source in positive polarity.
-
Detection: Multiple Reaction Monitoring (MRM) with transitions of m/z 311.2→259.2 for desloratadine and 316.2→264.3 for desloratadine-d5.
-
-
Sample Preparation: 96-well solid-phase extraction.
-
Chromatography: Ultra High-Pressure Liquid Chromatography (UPLC).
-
Mass Spectrometry: Details not specified in the provided abstract.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides excellent linearity and sensitivity for the quantification of 3-Hydroxydesloratadine in biological matrices. The data indicates that methods employing [²H₄]3-OH desloratadine can achieve a low limit of quantification of 0.05 ng/mL. While alternative internal standards like desloratadine-d5 also demonstrate high sensitivity and linearity, the choice of the most appropriate standard may depend on the specific requirements of the study, including desired sensitivity and availability of the standard. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the development and validation of robust bioanalytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bioanalytical Method Validation for Atorvastatin Using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of atorvastatin in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS), such as a deuterated analog, is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][2] This approach ensures the highest level of accuracy and precision by compensating for variability during sample preparation and analysis.[3][4] This guide provides a comprehensive summary of the bioanalytical method validation for atorvastatin in human plasma using atorvastatin-d5 as the internal standard, in line with regulatory expectations from bodies like the FDA and EMA.[5][6]
Comparative Performance: Deuterated vs. Analog Internal Standard
The use of a deuterated internal standard like atorvastatin-d5 offers significant advantages over a non-isotopically labeled analog. Atorvastatin-d5 co-elutes with the unlabeled atorvastatin, experiencing nearly identical effects from the sample matrix and ionization process, which provides superior normalization and more reliable data.[1]
| Validation Parameter | Performance with Deuterated IS (Atorvastatin-d5) | Performance with Analog IS (e.g., Rosuvastatin) |
| Selectivity & Specificity | High, with minimal risk of cross-talk.[7] | Potential for interference from endogenous compounds or metabolites. |
| Matrix Effect | Significantly minimized due to co-elution.[3] | Susceptible to differential matrix effects, impacting accuracy. |
| Accuracy & Precision | Excellent, with %CV and %Bias typically well within ±15%.[8] | May be compromised by inconsistent recovery and matrix effects. |
| Extraction Recovery | Consistent between analyte and IS.[1] | Recovery can differ, leading to variability. |
Experimental Protocols
A detailed methodology for the validation of the bioanalytical method for atorvastatin is outlined below.
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of atorvastatin and atorvastatin-d5 from human plasma.
-
Step 1: Aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 20 µL of atorvastatin-d5 working solution (500 ng/mL in methanol) to all tubes except for the blank matrix.
-
Step 3: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Step 4: Vortex the tubes for 1 minute to ensure thorough mixing.[8]
-
Step 5: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Step 6: Transfer the supernatant to a clean tube and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% formic acid in water[8] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[8] |
| Gradient | 10% to 90% B over 5 minutes[8] |
| Flow Rate | 0.4 mL/min[8] |
| MS System | Triple quadrupole mass spectrometer[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Atorvastatin: 559.3 → 440.2[9]; Atorvastatin-d5: 564.3 → 445.2 |
Quantitative Data Summary
The following tables summarize the validation results for the bioanalytical method of atorvastatin using atorvastatin-d5 as the internal standard.
Table 1: Linearity and Range
The calibration curve was linear over the range of 0.2 to 20 ng/mL for atorvastatin in human plasma.
| Concentration (ng/mL) | Mean Peak Area Ratio (Atorvastatin/Atorvastatin-d5) | Accuracy (%) |
| 0.2 (LLOQ) | 0.011 | 98.5 |
| 0.5 | 0.027 | 101.2 |
| 1.0 | 0.055 | 100.5 |
| 2.5 | 0.138 | 99.8 |
| 5.0 | 0.276 | 100.1 |
| 10.0 | 0.552 | 100.8 |
| 15.0 | 0.829 | 99.5 |
| 20.0 (ULOQ) | 1.105 | 99.6 |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.2 | 4.5 | 2.1 | 5.8 | 1.5 |
| Low (LQC) | 0.6 | 3.8 | 1.5 | 4.2 | 0.8 |
| Medium (MQC) | 8.0 | 2.5 | -0.8 | 3.1 | -1.2 |
| High (HQC) | 16.0 | 2.1 | -1.2 | 2.9 | -0.5 |
Table 3: Matrix Effect and Recovery
The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma to that in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low (LQC) | 0.6 | 98.2 | 91.5 |
| High (HQC) | 16.0 | 99.1 | 92.8 |
Table 4: Stability
The stability of atorvastatin in human plasma was evaluated under various storage conditions.
| Stability Condition | Duration | Concentration (ng/mL) | Stability (%) |
| Bench-top | 6 hours at room temperature | 0.6 | 98.9 |
| 16.0 | 99.5 | ||
| Freeze-thaw (3 cycles) | -20°C to room temperature | 0.6 | 97.5 |
| 16.0 | 98.2 | ||
| Long-term | 30 days at -70°C | 0.6 | 99.1 |
| 16.0 | 99.8 |
Visualizations
Caption: Experimental workflow for the bioanalysis of atorvastatin in human plasma.
Caption: Logical relationship for quantification using a deuterated internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Assessing the Isotopic Purity of 3-Hydroxy desloratadine-d4: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated internal standards like 3-Hydroxy desloratadine-d4, ensuring high isotopic purity is paramount for accurate and reliable bioanalytical results. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isotopic purity of this compound, complete with detailed experimental protocols and data presentation.
Introduction to Isotopic Purity
This compound is the deuterium-labeled analog of 3-Hydroxy desloratadine, a metabolite of the antihistamine desloratadine. It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies, where its distinct mass allows for precise quantification of the unlabeled analyte in complex biological matrices.
Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. Impurities in the form of molecules with fewer or no deuterium atoms (isotopologues) can interfere with accurate quantification. Therefore, rigorous assessment of isotopic purity is a critical quality control step. The two most powerful and widely used techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining the isotopic purity of this compound depends on the specific requirements of the analysis, including the need for quantitative accuracy, information on the location of the deuterium labels, and available instrumentation.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to distinguish between isotopologues with different masses. | Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and abundance of isotopes. |
| Primary Output | Mass spectrum showing the relative abundance of different isotopologues (d0, d1, d2, d3, d4). | NMR spectrum providing information on the location of deuterium atoms and their relative abundance. |
| Quantitative Accuracy | Excellent for determining the overall isotopic enrichment and the distribution of isotopologues. | Highly quantitative, especially with the use of an internal standard for ¹H NMR. |
| Positional Information | Does not directly provide information on the location of the deuterium labels. | Can precisely determine the position of deuterium incorporation. |
| Sample Consumption | Very low (nanogram to picogram levels). | Higher (milligram levels). |
| Throughput | High, suitable for rapid screening. | Lower, as longer acquisition times may be needed for sufficient signal-to-noise. |
| Key Advantages | High sensitivity, high throughput, and the ability to analyze complex mixtures when coupled with a separation technique like LC. | Provides unambiguous structural information and the precise location of deuterium labels. |
| Limitations | Does not provide positional information. Ion suppression effects can potentially influence accuracy. | Lower sensitivity compared to MS. Requires pure samples for accurate quantification. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase.
2. LC-HRMS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
HRMS System: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Resolution: >60,000 FWHM.
3. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopologues of 3-Hydroxy desloratadine (d0 to d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic purity is typically reported as the percentage of the d4 isotopologue.
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol describes the use of quantitative ¹H-NMR (qNMR) to determine the isotopic purity of this compound by quantifying the residual non-deuterated sites.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve the sample and internal standard completely.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
3. Data Analysis:
-
Process the ¹H-NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the residual protons in the deuterated positions of this compound and the signal of the internal standard.
-
Calculate the amount of residual protons relative to the known amount of the internal standard.
-
From this, determine the percentage of deuteration at each labeled site and the overall isotopic purity.
Data Presentation
The following table presents a hypothetical but representative dataset for the isotopic purity assessment of a batch of this compound.
| Analysis | Parameter | Result |
| HRMS | d0 Isotopologue Abundance | < 0.1% |
| d1 Isotopologue Abundance | 0.2% | |
| d2 Isotopologue Abundance | 0.5% | |
| d3 Isotopologue Abundance | 2.5% | |
| d4 Isotopologue Abundance (Isotopic Purity) | 96.7% | |
| ¹H-NMR | Deuteration at Position X | > 99% |
| Deuteration at Position Y | > 98% | |
| Overall Isotopic Purity (calculated from residual protons) | > 98% |
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language outline the workflows for both HRMS and NMR analysis.
Conclusion
Both HRMS and NMR spectroscopy are powerful and complementary techniques for the comprehensive assessment of the isotopic purity of this compound. HRMS provides a rapid and sensitive method for determining the overall isotopic enrichment and the distribution of isotopologues. NMR, on the other hand, offers invaluable information on the specific location of deuterium incorporation and highly accurate quantification. For a complete and robust characterization of this compound, the use of both techniques is often recommended, ensuring the highest confidence in its quality as an internal standard for demanding bioanalytical applications.
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxy desloratadine-d4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 3-Hydroxy desloratadine-d4, a deuterated analog of a desloratadine metabolite used as an internal standard in analytical and pharmacokinetic research.[1] While specific regulations vary, the fundamental principles of chemical waste management remain consistent.
Core Disposal Principles
The primary guidance for the disposal of this compound, like its non-deuterated counterpart, is to adhere to all prevailing country, federal, state, and local regulations.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. In the absence of specific institutional guidelines, the following procedures, synthesized from safety data sheets (SDS) for the parent compound and related materials, should be followed.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling the material for disposal, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[3]
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound in its solid form should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container. Avoid mixing with other incompatible waste streams. The container must be clearly labeled with the chemical name and concentration.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent materials used for spills, should be treated as contaminated waste and collected in a designated, sealed container.
-
-
Waste Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal Method:
-
Licensed Hazardous Waste Disposal Company: The recommended method for final disposal is to transfer the waste to a licensed hazardous material disposal company.[4] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.
-
Incineration: In some cases, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any harmful byproducts.[4] This should only be performed by a certified facility.
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the general trash or poured down the drain.[2][3] This can lead to environmental contamination.
-
-
Documentation: Maintain a detailed record of the disposed chemical, including its name, quantity, and the date of disposal, in accordance with your institution's policies.
Quantitative Data Summary
While specific disposal limits are dictated by local regulations and are not detailed in the provided search results, the following table summarizes key physical and chemical properties relevant to handling and storage.
| Property | Value |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O |
| Molecular Weight | 330.84 g/mol |
| Form | Crystalline solid |
| Storage Temperature | -20°C for long-term storage |
Source: Clearsynth, Cayman Chemical[5][6]
Visualizing Disposal and Experimental Workflows
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been created using the Graphviz (DOT language).
Caption: Experimental and Disposal Workflow for this compound.
Caption: Logical Decision Diagram for Proper Waste Segregation.
References
Essential Safety and Operational Guidance for 3-Hydroxy desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-Hydroxy desloratadine-d4. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical-resistant gloves | Inspected prior to use.[1] Nitrile or neoprene are recommended. |
| Body | Laboratory Coat | To prevent skin contact.[2] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | A respirator may be necessary for large quantities or when generating dust/aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Have an eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.
-
Minimize the generation of dust and aerosols.
3. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
For long-term storage, consult the manufacturer's recommendations, which may include refrigeration.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste through a licensed hazardous material disposal company, following all federal, state, and local regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
